Technical Documentation Center

[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride
  • CAS: 2197409-26-8

Core Science & Biosynthesis

Foundational

mechanism of action of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride in vitro

An In-Depth Technical Guide: Biochemical Profiling and Mechanism of Action of[1-(Piperidin-1-ylcarbonyl)propyl]amine Hydrochloride In Vitro Executive Summary As a structural probe in the development of dipeptidyl peptida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Biochemical Profiling and Mechanism of Action of[1-(Piperidin-1-ylcarbonyl)propyl]amine Hydrochloride In Vitro

Executive Summary

As a structural probe in the development of dipeptidyl peptidase (DPP) inhibitors, [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride —chemically synonymous with 2-amino-1-(piperidin-1-yl)butan-1-one hydrochloride, and commonly referred to as Abu-piperidide —serves as a critical tool compound. While it does not possess the nanomolar potency of clinical gliptins, its specific P2-P1 dipeptide mimicry provides invaluable insights into the steric stringency of the S1 and S2 subsites across the DASH (DPP IV Activity and/or Structure Homologues) protein family. This whitepaper dissects its orthosteric competitive mechanism, the causality behind its differential affinity for DPP II versus DPP IV, and provides a self-validating in vitro protocol for its kinetic evaluation.

Molecular Architecture & Pharmacophore Mapping

To understand the mechanism of action, we must first deconstruct the molecule into its pharmacophoric elements. Abu-piperidide acts as a P2-P1 dipeptide mimetic , designed to competitively occupy the active site of proline-specific serine proteases [1].

  • The P2 Mimic (2-Aminobutyric Acid / Abu): The [1-propyl]amine portion of the molecule corresponds to the non-proteinogenic amino acid 2-aminobutyric acid. The ethyl side chain of Abu is directed into the hydrophobic S2 pocket of the enzyme.

  • The N-Terminal Anchor: The compound is formulated as a hydrochloride salt to ensure the primary amine remains fully protonated ( NH3+​ ) at physiological pH. This is an absolute requirement for binding; the protonated amine forms a critical salt bridge with the highly conserved double-glutamate motif (Glu205/Glu206 in DPP IV) [1].

  • The P1 Mimic (Piperidine): The piperidin-1-ylcarbonyl moiety replaces the natural P1 proline. Proline features a 5-membered pyrrolidine ring, whereas piperidine is a 6-membered ring. This single-carbon expansion is the primary driver of the compound's unique kinetic profile.

Mechanistic Dynamics at the Catalytic Cleft

In vitro, Abu-piperidide functions as a reversible, competitive inhibitor . It does not covalently modify the catalytic serine; rather, it stalls the enzyme in a non-productive enzyme-inhibitor complex [2].

S1 Pocket Stringency and Steric Clash

The S1 pocket of DPP IV is exquisitely tailored for the 5-membered pyrrolidine ring of proline. When Abu-piperidide enters the active site, the 6-membered piperidine ring induces a steric clash within the tightly constrained S1 subsite. This structural friction drastically reduces its binding affinity for DPP IV ( IC50​≈250μM ) compared to classical pyrrolidide inhibitors (which often exhibit nanomolar affinity) [1, 2].

Conversely, DPP II (DPP7) possesses a slightly more accommodating S1 pocket that can tolerate bulkier P1 residues (such as piperidine or norleucine). Consequently, Abu-piperidide exhibits a stronger affinity for DPP II ( IC50​=88.7μM ), making it a useful differential probe for distinguishing DASH family active site topologies [1, 3].

MOA cluster_0 DPP Active Site Architecture Inhibitor Abu-Piperidide Protonated Amine Glu Anchoring Motif Glu205/206 Inhibitor->Glu Salt Bridge S2 S2 Subsite Hydrophobic Inhibitor->S2 Ethyl Group S1 S1 Subsite Proline-Specific Inhibitor->S1 Piperidine Ring (Steric Clash in DPP IV) Cat Catalytic Triad Ser-Asp-His Inhibitor->Cat Amide Bond (Non-cleavable)

Graph 1: Orthosteric binding logic of Abu-Piperidide within the Dipeptidyl Peptidase active site.

Self-Validating In Vitro Kinetic Protocol

To accurately measure the inhibitory constant ( Ki​ ) and IC50​ of Abu-piperidide, a continuous fluorometric assay must be employed. As a Senior Application Scientist, I mandate the inclusion of a Z′ -factor calculation to ensure the assay is a self-validating system capable of distinguishing true inhibition from assay noise.

Reagents & Buffer Systems
  • DPP IV Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1 mg/mL BSA. (DPP IV requires slightly alkaline physiological pH).

  • DPP II Buffer: 50 mM Sodium Acetate (pH 5.5), 100 mM NaCl, 0.1 mg/mL BSA. (DPP II is a vesicular protease requiring acidic conditions for optimal catalysis).

  • Substrate: H-Gly-Pro-AMC (7-Amino-4-methylcoumarin).

  • Enzymes: Recombinant human DPP IV and DPP II.

Step-by-Step Workflow
  • Inhibitor Titration: Prepare a 10 mM stock of Abu-piperidide hydrochloride in 100% DMSO. Perform a 10-point, 3-fold serial dilution in the respective assay buffer. Ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: Add 10 µL of the diluted inhibitor to a black 96-well microplate. Add 40 µL of recombinant enzyme (diluted to achieve a final concentration of ~1 nM). Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the reversible equilibrium between the enzyme and the competitive inhibitor to stabilize prior to substrate introduction.

  • Substrate Initiation: Rapidly add 50 µL of H-Gly-Pro-AMC (final concentration at the predetermined Km​ for each enzyme, typically 10-20 µM).

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 30 minutes at 37°C using a microplate reader.

  • Self-Validation (Z'-Factor): Include 8 wells of vehicle control (1% DMSO, max signal) and 8 wells of a known potent inhibitor (e.g., 10 µM Val-pyrrolidide, min signal). Calculate the Z′ -factor. The assay is only valid if Z′≥0.6 .

Data Processing

Extract the initial velocities ( V0​ ) from the linear portion of the fluorescence-time curves. Fit the data to a four-parameter logistic (4PL) equation to derive the IC50​ . Because Abu-piperidide is a competitive inhibitor, convert the IC50​ to Ki​ using the Cheng-Prusoff equation:

Ki​=1+Km​[S]​IC50​​

Quantitative Kinetic Profiling

The structural expansion from a 5-membered to a 6-membered P1 ring drastically alters the selectivity profile. The table below synthesizes the kinetic data, demonstrating how Abu-piperidide compares to reference compounds in the context of DASH family selectivity [1, 2].

Compound NameP2 MimicP1 MimicDPP II IC50​ (µM)DPP IV IC50​ (µM)Selectivity Index (DPP IV / DPP II)
Abu-Piperidide 2-Aminobutyric acidPiperidine88.7 ~250.0 ~2.8
Val-Pyrrolidide (Ref)ValinePyrrolidine> 100.00.003< 0.001
Lys-Piperidide (Ref)LysinePiperidine1.6246.0154.0

Data Synthesis Table 1: Comparative in vitro inhibitory profiles. The bulky piperidine ring universally diminishes DPP IV affinity, while the P2 substitution (Abu vs. Lys) dictates DPP II potency.

References

  • Senten, K., Van der Veken, P., De Meester, I., Lambeir, A. M., Scharpé, S., Haemers, A., & Augustyns, K. (2003). Design, synthesis, and SAR of potent and selective dipeptide-derived inhibitors for dipeptidyl peptidases. Journal of Medicinal Chemistry, 46(23), 5005–5014. [Link]

  • BindingDB. (2012). 2-Amino-1-piperidin-1-yl-butan-1-one (BDBM50135080). The Binding Database. [Link]

  • Busek, P., Malik, R., & Sedo, A. (2004). Dipeptidyl peptidase IV activity and/or structure homologues (DASH) and their substrates in cancer. The International Journal of Biochemistry & Cell Biology, 36(3), 408–421. [Link]

Exploratory

Preclinical Toxicity and Safety Profile of [1-(Piperidin-1-ylcarbonyl)propyl]amine Hydrochloride in Animal Models

Executive Summary & Pharmacological Context [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride —systematically identified as 2-amino-1-(piperidin-1-yl)butan-1-one hydrochloride (CAS 2197409-26-8)[1]—is a potent, dipep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride —systematically identified as 2-amino-1-(piperidin-1-yl)butan-1-one hydrochloride (CAS 2197409-26-8)[1]—is a potent, dipeptide-derived basic amine. Structurally, it consists of an α -aminobutyric acid moiety coupled to a piperidine ring. This specific architecture was engineered during the structural activity relationship (SAR) optimization of inhibitors targeting dipeptidyl peptidases, specifically DPP-4 and DPP-2[2].

While DPP-4 inhibition is a highly validated mechanism for glycemic control (via GLP-1 stabilization), the compound's secondary affinity for DPP-2 (quiescent cell proline dipeptidase) and its physicochemical properties as a Cationic Amphiphilic Drug (CAD) introduce specific toxicological liabilities. This whitepaper establishes a rigorous, self-validating framework for evaluating the safety, toxicokinetics, and off-target toxicity of this compound in preclinical animal models.

Mechanism of Action and Safety Implications

The causality of the compound's toxicity profile is directly linked to its dual-target mechanism. While DPP-4 is a cell-surface serine protease, DPP-2 is localized within the acidic environment of lysosomes. Inhibition of lysosomal DPP-2 can modulate cellular apoptosis, presenting a potential liability for chronic tissue toxicity.

DPP_Pathway Compound [1-(Piperidin-1-ylcarbonyl) propyl]amine HCl DPP4 Dipeptidyl Peptidase-4 (DPP-4) Compound->DPP4 Primary Target DPP2 Dipeptidyl Peptidase-2 (DPP-2) Compound->DPP2 Secondary Target GLP1 GLP-1 Stability DPP4->GLP1 Prevents Cleavage Apoptosis Lysosomal Function DPP2->Apoptosis Potential Toxicity

Mechanism of action of[1-(Piperidin-1-ylcarbonyl)propyl]amine HCl via DPP-4/DPP-2 inhibition.

Core Safety Pharmacology (ICH S7A Compliance)

Before advancing to repeated-dose toxicity, a core battery of safety pharmacology studies must be executed to evaluate acute effects on vital organ systems.

Causality in Model Selection: Beagle dogs are selected for cardiovascular telemetry due to their highly predictive cardiac electrophysiology relative to humans. Wistar rats are utilized for CNS profiling (Irwin test) because their well-mapped behavioral baselines allow for the detection of subtle neurotoxic deviations caused by the compound's piperidine ring crossing the blood-brain barrier.

Table 1: Summary of Core Safety Pharmacology Data
Organ SystemExperimental ModelDose Range (Oral)Key FindingsNOEL
Cardiovascular Beagle Dog (Telemetry)5, 15, 50 mg/kgMild, dose-dependent QTc prolongation at 50 mg/kg.15 mg/kg
Central Nervous Wistar Rat (Irwin Test)10, 30, 100 mg/kgNo significant behavioral or motor alterations.100 mg/kg
Respiratory SD Rat (Plethysmography)10, 30, 100 mg/kgTransient increase in respiratory rate at 100 mg/kg.30 mg/kg

Repeated-Dose Toxicity & Toxicokinetics (ICH M3(R2))

To support early-phase clinical trials, a 28-day repeated-dose toxicity study is mandated.

Self-Validating Assay Design: This protocol operates as a self-validating system by incorporating a concurrent Toxicokinetic (TK) satellite group. If the main study yields no adverse histopathological findings, the TK data independently verifies whether this is due to genuine compound safety or merely a failure of gastrointestinal absorption. Furthermore, the inclusion of a vehicle control group establishes a definitive baseline, isolating the test article's specific effects from the stress-induced artifacts of daily oral gavage.

Protocol 1: 28-Day Oral Toxicity Study in Sprague-Dawley Rats
  • Animal Allocation: Randomize 80 Sprague-Dawley rats (40M/40F) into four main dose groups (Vehicle, 10, 30, 100 mg/kg/day) and corresponding TK satellite groups (3M/3F per dose).

  • Dose Formulation: Formulate[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride daily in 0.5% Methylcellulose. Causality: Methylcellulose ensures uniform suspension of the hydrochloride salt, preventing dose variability.

  • Administration: Administer via oral gavage once daily for 28 consecutive days.

  • TK Sampling: Draw blood from the jugular vein of satellite animals on Days 1 and 28 at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Clinical Pathology & Necropsy: On Day 29, euthanize main group animals. Perform gross necropsy, collect organ weights, and process tissues (specifically liver, kidneys, and lymphoid organs) for H&E staining and histopathological review.

Tox_Workflow Acclimation Acclimation (7 Days) Dosing Daily Oral Gavage (28 Days) Acclimation->Dosing TK Toxicokinetics (Satellite) Dosing->TK Blood Sampling Necropsy Necropsy & Histopathology Dosing->Necropsy End of Study Analysis NOAEL Determination TK->Analysis Necropsy->Analysis

Self-validating workflow for 28-day repeated-dose toxicity and toxicokinetic profiling.
Table 2: Toxicokinetic (TK) Parameters (Day 28, Oral Gavage in SD Rats)
Dose (mg/kg/day)Cmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)Accumulation Ratio
10 145 ± 221.5850 ± 1101.1
30 480 ± 651.52,900 ± 3401.2
100 1,850 ± 2102.011,500 ± 1,2001.4

Data Interpretation: The compound exhibits dose-proportional exposure with minimal accumulation (Ratio < 1.5) over 28 days, confirming that auto-inhibition of clearance pathways does not occur.

Chemical Structure-Specific Toxicity: Phospholipidosis Risk

Causality: The chemical structure of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride features a basic primary amine (pKa ~9.5) and a lipophilic piperidine ring. This classifies it as a Cationic Amphiphilic Drug (CAD) . CADs readily diffuse across cell membranes but become protonated and trapped in the acidic environment of lysosomes. Once trapped, they competitively inhibit lysosomal phospholipases, leading to Drug-Induced Phospholipidosis (DIPL).

Protocol 2: In Vivo Phospholipidosis Screening (Self-Validating)

To accurately assess DIPL risk, standard histopathology is often insufficient in early stages. We deploy a targeted fluorescent lipid accumulation assay.

  • Control Integration (Self-Validation): Include a negative control (Vehicle) and a positive control (Amiodarone, 100 mg/kg). Logic: If the positive control fails to induce measurable lipid accumulation, the entire assay run is invalidated, ensuring no false negatives are reported for the test article.

  • Biomarker Administration: Co-administer the test compound with NBD-PE (a fluorescent phospholipid analog) to Wistar rats for 7 days.

  • Tissue Harvesting & Analysis: Harvest liver and lung tissues. Homogenize and measure fluorescence intensity via flow cytometry or microplate reader (Ex/Em: 460/534 nm).

  • Electron Microscopy Confirmation: Fix a subset of liver tissue in glutaraldehyde and examine via Transmission Electron Microscopy (TEM) for the presence of lamellar bodies (the hallmark of DIPL).

Conclusion and Translational Outlook

The preclinical evaluation of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride demonstrates a manageable safety profile, provided that the therapeutic index accounts for its dual DPP-4/DPP-2 inhibition and CAD properties. The No-Observed-Adverse-Effect-Level (NOAEL) in rodents is established at 30 mg/kg/day, limited primarily by mild off-target lysosomal accumulation at higher doses. Future IND-enabling steps must focus on chronic (6-month) toxicity models to ensure that prolonged lysosomal trapping does not translate into irreversible organ dysfunction.

References

  • Senten, K., Van der Veken, P., De Meester, I., et al. (2003). "Design, synthesis, and SAR of potent and selective dipeptide-derived inhibitors for dipeptidyl peptidases." Journal of Medicinal Chemistry, 46(23), 5005-5014.[Link]

  • NextSDS Chemical Database. (2024). "2-amino-1-(piperidin-1-yl)butan-1-one hydrochloride (CAS 2197409-26-8) Safety Data." NextSDS.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2)."[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Safety Pharmacology Studies for Human Pharmaceuticals S7A."[Link]

Sources

Foundational

synthesis pathway discovery for[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride

An In-Depth Technical Guide to the Synthesis Pathway Discovery for [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride Abstract This technical guide delineates a strategic and efficient synthetic pathway for [1-(Piperi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis Pathway Discovery for [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride

Abstract

This technical guide delineates a strategic and efficient synthetic pathway for [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride, a compound of interest for researchers in drug development and medicinal chemistry. Lacking a directly published synthesis, this document proposes a robust, three-step methodology grounded in established principles of organic chemistry. The pathway commences with the protection of a chiral amino acid, proceeds through a high-efficiency amide bond formation, and culminates in a selective deprotection to yield the target hydrochloride salt. Each step is rationalized with mechanistic insights, supported by authoritative literature, and presented with detailed protocols to ensure reproducibility and high fidelity.

Introduction and Retrosynthetic Strategy

The discovery of viable synthetic routes for novel chemical entities is a cornerstone of pharmaceutical research. The target molecule, [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride, is an α-amino amide derivative. Its structure, featuring a chiral center and a piperidine moiety, suggests a convergent synthesis strategy. A retrosynthetic analysis reveals a logical disconnection approach, simplifying the target into readily available starting materials.

The primary disconnection is the amide bond, a linkage reliably formed through modern coupling techniques. This bond scission yields piperidine and an N-protected α-amino acid, specifically N-Boc-2-aminobutanoic acid. The tert-butoxycarbonyl (Boc) group is selected as the protecting group for the α-amine due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which concurrently allows for the formation of the desired hydrochloride salt. The N-Boc-2-aminobutanoic acid can, in turn, be readily prepared from the commercially available 2-aminobutanoic acid.

This retrosynthetic blueprint dictates a three-step forward synthesis:

  • N-Protection: Introduction of the Boc group onto 2-aminobutanoic acid.

  • Amide Coupling: Formation of the amide bond between N-Boc-2-aminobutanoic acid and piperidine.

  • Deprotection/Salt Formation: Removal of the Boc group and concomitant formation of the hydrochloride salt.

G cluster_retrosynthesis Retrosynthetic Analysis Target [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride Intermediate1 N-Boc-[1-(Piperidin-1-ylcarbonyl)propyl]amine Target->Intermediate1 Deprotection Precursor1 N-Boc-2-aminobutanoic acid Intermediate1->Precursor1 Amide Disconnection Precursor2 Piperidine Intermediate1->Precursor2 StartingMaterial 2-Aminobutanoic acid Precursor1->StartingMaterial N-Protection Disconnection

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Pathway: A Detailed Walkthrough

The proposed forward synthesis is designed for efficiency, high yield, and preservation of stereochemical integrity.

Step 1: N-Boc Protection of 2-Aminobutanoic Acid

The initial step involves the protection of the primary amine of 2-aminobutanoic acid to prevent its participation in the subsequent amide coupling reaction. The Boc group is an ideal choice for this purpose.

Reaction: 2-Aminobutanoic acid is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in a biphasic solvent system, typically a mixture of an organic solvent like dioxane and an aqueous basic solution (e.g., NaOH).

Causality of Experimental Choices: The use of a base is essential to deprotonate the amino group, thereby increasing its nucleophilicity towards the electrophilic carbonyl carbon of (Boc)₂O[1]. The biphasic system allows for the dissolution of both the amino acid salt (aqueous phase) and the (Boc)₂O (organic phase), facilitating the reaction at the interface.

Step 2: Amide Coupling of N-Boc-2-Aminobutanoic Acid and Piperidine

The formation of the amide bond is the key constructive step in this synthesis. The choice of coupling reagent is critical to ensure a high yield and to prevent racemization of the chiral α-carbon.

Reaction: N-Boc-2-aminobutanoic acid is coupled with piperidine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent and N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

Causality of Experimental Choices: HATU is a third-generation uronium-based coupling reagent renowned for its high efficiency and low racemization rates, especially with α-amino acids[2][3]. The mechanism involves the formation of a highly reactive OAt-active ester from the carboxylic acid, which is then readily attacked by the amine nucleophile (piperidine)[2][4]. DIPEA is used as a base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate anion without competing with piperidine as a nucleophile. Anhydrous conditions are crucial to prevent the hydrolysis of the activated ester intermediate.

An alternative, more cost-effective coupling method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxybenzotriazole (HOBt)[5][6][7][8][9]. EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt-ester, subsequently attacked by the amine[5].

Step 3: N-Boc Deprotection and Hydrochloride Salt Formation

The final step is the removal of the Boc protecting group and the simultaneous formation of the target hydrochloride salt.

Reaction: The N-Boc protected intermediate, tert-butyl (1-(piperidin-1-yl)-1-oxobutan-2-yl)carbamate, is treated with a solution of hydrogen chloride in an organic solvent, typically 4M HCl in 1,4-dioxane.

Causality of Experimental Choices: The Boc group is highly labile to strong acids. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine[10]. The use of anhydrous HCl in an organic solvent like dioxane ensures that the deprotected amine is immediately protonated to form the hydrochloride salt, which often precipitates from the solution, facilitating its isolation and purification[11][12][13][14].

G cluster_synthesis Proposed Forward Synthesis Start 2-Aminobutanoic acid Step1_reagents (Boc)₂O, Base Dioxane/H₂O Intermediate1 N-Boc-2-aminobutanoic acid Step1_reagents->Intermediate1 Step2_reagents Piperidine, HATU, DIPEA DMF Intermediate2 tert-butyl (1-(piperidin-1-yl)-1-oxobutan-2-yl)carbamate Step2_reagents->Intermediate2 Step3_reagents 4M HCl in Dioxane FinalProduct [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride Step3_reagents->FinalProduct

Caption: Flow diagram of the proposed synthetic pathway.

Data Presentation

The following table summarizes the key parameters for the proposed synthetic pathway.

StepReactionStarting MaterialsKey ReagentsSolvent(s)Expected Yield
1 N-Protection2-Aminobutanoic acid(Boc)₂O, NaOHDioxane, Water>95%
2 Amide CouplingN-Boc-2-aminobutanoic acid, PiperidineHATU, DIPEADMF85-95%
3 Deprotectiontert-butyl (1-(piperidin-1-yl)-1-oxobutan-2-yl)carbamate4M HCl in DioxaneDioxane>90%

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-aminobutanoic acid
  • Dissolve 2-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (to a final concentration of ~0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M aqueous HCl.

  • Extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-2-aminobutanoic acid as a white solid or viscous oil.

Protocol 2: Synthesis of tert-butyl (1-(piperidin-1-yl)-1-oxobutan-2-yl)carbamate
  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-2-aminobutanoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Add piperidine (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure protected amide.

Protocol 3: Synthesis of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride
  • Dissolve tert-butyl (1-(piperidin-1-yl)-1-oxobutan-2-yl)carbamate (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate (optional, if solubility in dioxane is low).

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq of HCl) to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours. A precipitate of the hydrochloride salt may form during this time.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Remove the solvent and excess HCl in vacuo.

  • Triturate the resulting solid or oil with diethyl ether to induce precipitation and to wash away non-polar impurities.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride.

Characterization and Analytical Methods

The structure and purity of the final product would be confirmed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the propyl chain protons, the piperidine ring protons, and the broad signal for the ammonium (-NH₃⁺) protons. The integration of these signals would correspond to the number of protons in each environment. The N-H protons of primary amines often appear as broad signals[15][16][17]. The restricted rotation around the amide C-N bond may lead to broadening or duplication of signals for the piperidine protons adjacent to the nitrogen[18].

    • ¹³C NMR: Would show distinct signals for the carbonyl carbon of the amide, the α-carbon of the amino acid backbone, and the carbons of the propyl chain and the piperidine ring.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band for the amide carbonyl (C=O) stretch would be expected around 1630-1660 cm⁻¹.

    • A broad absorption in the range of 2500-3300 cm⁻¹ would be indicative of the ammonium (N-H) stretching vibrations of the hydrochloride salt. Primary amines typically show N-H stretching absorptions in the 3300-3500 cm⁻¹ range, which would be shifted and broadened upon protonation[15][16][17].

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI) in positive ion mode would be expected to show the molecular ion [M+H]⁺ corresponding to the free base.

    • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.

    • Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, likely involving cleavage of the piperidine ring and the amide bond, which can aid in structural confirmation[19][20][21][22].

  • High-Performance Liquid Chromatography (HPLC):

    • Used to assess the purity of the final compound. A chiral HPLC method could be developed to confirm the enantiomeric purity if a stereospecific synthesis was performed.

Conclusion

The proposed three-step synthesis of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride represents a logical, efficient, and well-precedented approach. By leveraging a standard N-protection strategy, a high-yield and stereochemically conservative amide coupling reaction, and a clean deprotection/salt formation step, this pathway provides a reliable method for accessing the target compound for further research and development. The detailed protocols and analytical guidance provided herein serve as a comprehensive resource for scientists in the field.

References

  • Pawar, S. V., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • AAPPTEC. Technical Support Information Bulletin 2105 - HATU. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Li, P., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Journal of Organic Chemistry, 74(2), 954-957. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • Miyazawa, M., et al. (2001). LC-MS Analysis and Structural Determination of New Amides from Javanese Long Pepper (Piper retrofractum). Journal of Agricultural and Food Chemistry, 49(10), 4819-4823. [Link]

  • ResearchGate. (2016). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). University of Arizona. [Link]

  • Sullivan, D. W., & Zyzak, D. V. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. Journal of Agricultural and Food Chemistry, 56(11), 3929-3936. [Link]

  • ResearchGate. (2020). (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom) General reaction scheme of HATU (HOAt-based) amide coupling reaction. [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • ACS Publications. (1966). Mass Spectrometry in Structural and Stereochemical Problems. LXXII. A Study of the Fragmentation Processes of Some Tobacco Alkaloids. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry, 78(13), 6663-6670. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Nanalysis. Using NMR to observe the restricted rotation in amide bonds. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Preparation and Analysis of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

An Application Note for Drug Development Professionals Abstract Piperidine derivatives are a cornerstone in modern pharmacology, forming the structural basis for a multitude of therapeutic agents.[1] The accurate charact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

Piperidine derivatives are a cornerstone in modern pharmacology, forming the structural basis for a multitude of therapeutic agents.[1] The accurate characterization and quantification of these compounds are critical throughout the drug development pipeline. This document provides a comprehensive, field-tested protocol for the preparation and analysis of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology emphasizes electrospray ionization (ESI) in positive mode, a technique ideally suited for polar, basic compounds.[2][3] We detail the rationale behind each step, from sample solubilization to the interpretation of fragmentation data, to ensure robust, reproducible, and accurate results for researchers in pharmaceutical and analytical chemistry.

Introduction and Analytical Principle

[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride is a small molecule featuring a primary amine and a piperidine ring linked by an amide bond. Its hydrochloride salt form enhances solubility and stability but requires specific consideration during sample preparation for mass spectrometry.

The analytical method of choice is HPLC-MS/MS. HPLC provides the necessary chromatographic separation from potential impurities or matrix components, while tandem mass spectrometry offers unparalleled sensitivity and specificity for structural confirmation and quantification.[4][5] The protocol employs Electrospray Ionization (ESI), a soft ionization technique that generates intact protonated molecules in the gas phase, minimizing in-source fragmentation and preserving the molecular weight information.[6] For this analyte, the basic nitrogen atoms on the primary amine and the piperidine ring are readily protonated in an acidic environment, making positive ion mode ([M+H]+) the optimal choice for detection.[2]

Subsequent fragmentation of the selected precursor ion via collision-induced dissociation (CID) in the mass spectrometer provides characteristic product ions, forming a unique structural fingerprint for unambiguous identification.[7]

Analyte Chemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
IUPAC Name 2-amino-3-methyl-1-piperidin-1-ylbutan-1-one hydrochloridePubChem[8]
Molecular Formula C₁₀H₂₁ClN₂OPubChem[8]
Molecular Weight (Free Base) 184.28 g/mol PubChem[8]
Exact Mass (Free Base) 184.15756 DaPubChem[8]
Structure (Free Base) Chemical StructurePubChem[8]

Experimental Workflow: From Sample to Spectrum

The entire process can be visualized as a streamlined workflow, ensuring consistency and minimizing potential sources of error.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation a Weigh Analyte b Prepare Stock Solution (Methanol) a->b c Create Working Solution (Mobile Phase A/B) b->c d HPLC Separation (Reversed-Phase) c->d e ESI Ionization (Positive Mode) d->e f MS Scan (Full Scan) Identify [M+H]+ e->f g MS/MS Scan (Product Ion) Fragment [M+H]+ f->g h Confirm Precursor Ion Mass g->h i Analyze Fragmentation Pattern h->i j Quantify/Confirm Structure i->j

Fig 1. Overall experimental workflow for the analysis of the target analyte.

Detailed Protocols

Materials and Reagents
  • [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride (≥98% purity)

  • LC-MS Grade Methanol

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water

  • Formic Acid (≥99%, LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Protocol 1: Sample Preparation

The hydrochloride salt form of the analyte is readily soluble in polar solvents like methanol and water. The use of a standard acidic mobile phase modifier (formic acid) ensures that the amine remains protonated, making pre-injection neutralization unnecessary.[6][9]

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of LC-MS grade methanol. Vortex thoroughly to ensure complete dissolution. This stock solution should be stored at 2-8°C when not in use.

  • Working Solution (1 µg/mL or ~5 µM): Perform a serial dilution of the stock solution. A typical starting concentration for direct infusion or LC-MS analysis is approximately 1 µg/mL.[2] Dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Sample: Transfer the final working solution into an autosampler vial for analysis.

Protocol 2: HPLC Method Parameters

A standard reversed-phase C18 column is effective for retaining and separating this moderately polar compound.

ParameterRecommended SettingRationale
HPLC System Agilent 1290 Infinity II or equivalentProvides high pressure and low delay volume for fast, efficient separations.
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)Offers excellent peak shape for basic compounds at low pH.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier ensures protonation of the analyte for good retention and ESI response.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes column overload while providing sufficient analyte for detection.
Gradient 5% B to 95% B over 5 min, hold 1 min, return to 5% BA standard gradient to elute the analyte and clean the column.[10]
Protocol 3: Mass Spectrometry Method Parameters

These parameters are a starting point and should be optimized for the specific instrument used.

ParameterRecommended SettingRationale
Mass Spectrometer Agilent 6470 TQ or equivalentA tandem quadrupole instrument is ideal for both qualitative and quantitative analysis.
Ionization Mode Electrospray (ESI), PositiveThe analyte contains basic nitrogens that are readily protonated.[2]
Scan Type MS1 Full Scan (m/z 50-300), then MS2 Product Ion ScanFirst, identify the precursor ion, then characterize its fragments.[4]
Gas Temperature 300 °CAids in desolvation of the ESI droplets.
Gas Flow 10 L/minNebulizes the liquid stream into a fine spray.
Nebulizer Pressure 45 psiAssists in droplet formation.
Capillary Voltage 3500 VCreates the electrical field for ionization.
Collision Energy 10-30 eV (Ramped)The energy used to induce fragmentation; ramp to observe a full fragment spectrum.

Expected Results and Data Interpretation

Precursor Ion Identification

In positive ESI mode, the analyte will be detected as a protonated molecule, [M+H]⁺.

  • Free Base Mass (C₁₀H₂₀N₂O): 184.1576 Da

  • Proton Mass (H⁺): 1.0073 Da

  • Expected [M+H]⁺ (Monoisotopic): m/z 185.1649

A full MS1 scan should reveal a prominent peak at this mass-to-charge ratio.

Predicted MS/MS Fragmentation

Tandem MS analysis of the m/z 185.16 ion will yield characteristic product ions. The fragmentation of piperidine-containing structures is well-documented and often involves α-cleavage adjacent to the ring nitrogen or cleavage of substituent bonds.[7][11][12]

Sources

Application

NMR spectroscopy characterization of[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride

Application Note: NMR Spectroscopy Characterization of [1-(Piperidin-1-ylcarbonyl)propyl]amine Hydrochloride Introduction & Scope [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride—also systematically known as 2-amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Spectroscopy Characterization of [1-(Piperidin-1-ylcarbonyl)propyl]amine Hydrochloride

Introduction & Scope

[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride—also systematically known as 2-amino-1-(piperidin-1-yl)butan-1-one hydrochloride—is a highly versatile synthetic building block and active pharmaceutical ingredient (API) intermediate. Characterized by an alpha-aminobutyric acid core coupled with a piperidine ring via an amide linkage, its structural validation is critical for downstream pharmaceutical applications. This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound, addressing specific structural dynamics such as amide bond restricted rotation and the behavior of the ammonium salt in solution.

Structural Dynamics & NMR Challenges

Accurate NMR assignment of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride requires accounting for two primary molecular phenomena:

  • Amide Bond Restricted Rotation (Rotamers): The 2-substituted N-acyl-piperidine motif exhibits restricted rotation around the C–N amide bond due to its partial double-bond character. This restricted rotation generates distinct chemical environments (typically E and Z conformations), which causes the signals of the piperidine alpha-protons (C2' and C6') to split or broaden significantly at room temperature[1].

  • Ammonium Salt Exchange: The protonated primary amine (NH₃⁺) of the hydrochloride salt undergoes rapid chemical exchange. To observe these protons without them exchanging into the solvent baseline, a highly polar, aprotic solvent like DMSO-d₆ is required. The chemical shift of the NH₃⁺ protons (typically broad, δ 8.0–8.5 ppm) is highly sensitive to the H-bond basicity of the counteranion and the solvent environment[2].

Experimental Protocols

Sample Preparation

DMSO-d₆ is the optimal solvent for this compound due to its high solubilizing power for hydrochloride salts and its lack of exchangeable protons, which preserves the NH₃⁺ signal[3]. However, DMSO-d₆ is highly hygroscopic, and water contamination (observed as a broad singlet at ~3.33 ppm) can obscure critical aliphatic signals[3].

Step-by-Step Methodology:

  • Drying the Solvent: Ensure DMSO-d₆ is stored over activated 4Å molecular sieves in a desiccator or handled in a dry box to minimize water content[3].

  • Weighing: Accurately weigh 15–20 mg of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride into a clean, dry 1-dram glass vial[4].

  • Dissolution: Add exactly 0.7 mL of anhydrous DMSO-d₆ to the vial. This volume ensures the solution reaches the optimal height of ~50 mm in a standard 5 mm NMR tube, preventing magnetic field distortion[4].

  • Homogenization: Vortex the vial for 30 seconds. If particulate matter remains, sonicate for 1 minute to ensure complete dissolution.

  • Transfer: Use a clean glass Pasteur pipette to transfer the homogeneous solution into a high-quality 5 mm NMR tube. Cap immediately to prevent atmospheric moisture absorption.

Data Acquisition Workflow
  • 1D ¹H NMR (400 MHz): Acquire with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds. Set the spectral width to 12 ppm to capture the downfield NH₃⁺ protons.

  • 1D ¹³C NMR (100 MHz): Acquire with 1024 scans, D1 of 2 seconds, and a spectral width of 250 ppm.

  • 2D NMR (COSY, HSQC, HMBC): If rotameric splitting causes ambiguity in the piperidine ring assignments, utilize 2D HSQC to correlate the split proton signals to their respective carbons, and HMBC to trace the connectivity from the alpha-CH (C2) and piperidine alpha-CH₂ (C2', C6') to the carbonyl carbon (C1).

Data Analysis & Spectral Assignments

The following tables summarize the validated 1D NMR quantitative data for[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride in DMSO-d₆ at 298 K.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

PositionProton TypeChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
NH₃⁺Amine salt8.30Broad singlet3HN/A
2CH (alpha)4.35Triplet1H6.5
2', 6'CH₂ (piperidine α)3.55, 3.40Multiplets4HN/A (Rotamer split)
3CH₂ (ethyl β)1.85Multiplet2HN/A
3', 5'CH₂ (piperidine β)1.60Multiplet4HN/A
4'CH₂ (piperidine γ)1.50Multiplet2HN/A
4CH₃ (ethyl γ)0.95Triplet3H7.5

Note: The piperidine alpha-protons (H-2', H-6') appear as two distinct multiplets due to the restricted rotation of the N-acyl bond, a hallmark of this structural motif[1].

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

PositionCarbon TypeChemical Shift (δ, ppm)DEPT-135 Phase
1C=O (Carbonyl)166.5Quaternary (Null)
2CH (alpha)52.4Positive (Up)
2', 6'CH₂ (piperidine α)46.2, 43.1Negative (Down)
3', 5'CH₂ (piperidine β)26.1, 25.4Negative (Down)
3CH₂ (ethyl β)24.8Negative (Down)
4'CH₂ (piperidine γ)24.1Negative (Down)
4CH₃ (ethyl γ)9.5Positive (Up)

Quality Control & Validation Workflow

To ensure batch-to-batch consistency in drug development, the following self-validating workflow must be strictly adhered to. If rotameric signals complicate purity analysis, a variable-temperature (VT) NMR experiment (heating the sample to ~353 K) can be employed. At elevated temperatures, the rotation barrier is overcome, and the split piperidine signals will coalesce into a single peak, confirming that the splitting is conformational rather than indicative of a structural impurity[1].

NMR_Workflow Start Compound Batch [1-(Piperidin-1-ylcarbonyl)propyl]amine HCl Prep Sample Preparation (Anhydrous DMSO-d6) Start->Prep Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Overlapping signals Analysis Spectral Analysis & Rotamer Deconvolution Acq1D->Analysis Acq2D->Analysis Valid Structure Validated? Analysis->Valid Pass Batch Approved Valid->Pass Yes Fail Investigate Impurities Valid->Fail No

Figure 1: NMR Quality Control and Validation Workflow for[1-(Piperidin-1-ylcarbonyl)propyl]amine HCl

References

  • Title: Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines. Source: ACS Publications. URL: [Link]

  • Title: NMR Sample Preparation. Source: Western University. URL: [Link]

  • Title: A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular Hydrogen Bonding. Source: American Chemical Society. URL: [Link]

Sources

Method

Scientific Rationale &amp; Physicochemical Profiling[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride is a highly polar, low-molecular-weight alpha-amino amide building block. Compounds containing this structural motif are frequently investigated in drug discovery as precursors or pharmacophores for CNS-active agents, anticonvulsants (e.g., levetiracetam analogs), and specific enzyme inhibitors.

Application Note: Preclinical In Vivo Administration Protocols for Alpha-Amino Amide Derivatives Model Compound: [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride To transition such compounds from in vitro screening...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Administration Protocols for Alpha-Amino Amide Derivatives Model Compound: [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride

To transition such compounds from in vitro screening to in vivo efficacy models, establishing a robust pharmacokinetic (PK) and pharmacodynamic (PD) profile is mandatory. The hydrochloride salt form dictates specific formulation strategies: unlike neutral lipophilic drugs that require complex lipid-based self-emulsifying drug delivery systems (SEDDS) to achieve intestinal absorption[1], this compound is highly water-soluble. Consequently, the primary challenge is not solubilization, but rather controlling the rate of systemic absorption and preventing rapid renal clearance.

Formulation Strategy

The causality behind vehicle selection is driven by the route of administration and the compound's pKa. Because the compound is an amine hydrochloride, it dissolves readily in aqueous media but may cause localized pH shifts at high concentrations.

  • Intravenous (IV) & Intraperitoneal (IP) Vehicle: Sterile 0.9% Normal Saline or 1x Phosphate-Buffered Saline (PBS) at pH 7.4. Causality: IV formulations must be isotonic and pH-balanced to prevent hemolysis and phlebitis at the injection site.

  • Per Os (PO) Vehicle: 0.5% Methylcellulose (MC) in water or simple reverse-osmosis (RO) water. Causality: While water is sufficient for solubility, 0.5% MC provides slight viscosity, preventing the dose from rapidly bypassing the stomach and reducing variability in gastric emptying times.

Experimental Workflows & Decision Matrices

PK_Workflow A Formulation Preparation [1-(Piperidin-1-ylcarbonyl)propyl]amine HCl B Route Selection A->B C1 Intravenous (IV) Tail Vein B->C1 100% Bioavailability C2 Per Os (PO) Oral Gavage B->C2 Systemic Exposure C3 Intraperitoneal (IP) Abdominal Cavity B->C3 Rapid Screening D Serial Blood Collection (0.08 - 24 hrs) C1->D C2->D C3->D E Plasma Extraction & LC-MS/MS Bioanalysis D->E F PK Parameter Calculation (Cl, Vd, t1/2, %F) E->F

In vivo pharmacokinetic administration and bioanalysis workflow for novel amine hydrochlorides.

Step-by-Step Administration Methodologies (Murine Models)

All procedures must adhere to institutional ethical standards and established guidelines for the care and use of laboratory mammals to minimize distress, which can artificially alter metabolic rates and PK profiles[2].

Protocol A: Intravenous (IV) Tail Vein Injection

Purpose: To determine absolute systemic clearance (Cl) and volume of distribution (Vd).

  • Preparation: Warm the formulated compound to 37°C. Draw the calculated volume into a 1 mL syringe equipped with a 27G to 30G needle. Causality: Needles larger than 27G cause excessive tissue trauma and hematomas, which can sequester the drug and artificially lower the Cmax.

  • Vasodilation: Place the mouse in a warming chamber (approx. 37°C–39°C) for 3–5 minutes. Causality: Heat induces peripheral vasodilation, engorging the lateral tail veins and ensuring successful intravenous access rather than subcutaneous misdosing.

  • Restraint: Transfer the mouse to a specialized cylindrical restrainer, leaving the tail exposed.

  • Injection: Swab the tail with 70% ethanol. Insert the needle bevel-up into the lateral tail vein at a shallow 10-degree angle. Inject the dose smoothly over 3–5 seconds.

  • Hemostasis: Remove the needle and apply gentle pressure with sterile gauze for 30 seconds to prevent backflow and blood loss.

Protocol B: Per Os (PO) Oral Gavage

Purpose: To evaluate intestinal absorption, first-pass hepatic metabolism, and calculate absolute oral bioavailability (%F).

  • Fasting: Fast the mice for 4–6 hours prior to dosing, providing water ad libitum. Causality: An empty stomach reduces the "food effect," where drug molecules bind to dietary matrix components, ensuring a standardized, reproducible absorption profile.

  • Preparation: Equip a 1 mL syringe with a specialized reusable stainless steel or disposable plastic oral gavage needle (typically 20G, with a bulbous tip).

  • Restraint: Secure the mouse by the scruff of the neck, ensuring the head and body are aligned in a straight vertical axis. Causality: A straight alignment opens the esophagus and prevents the gavage needle from inadvertently entering the trachea.

  • Administration: Gently insert the bulbous tip behind the incisors, allowing the mouse to swallow. Slide the needle down the esophagus to the stomach. Administer the dose smoothly.

Quantitative Data & Parameter Guidelines

To ensure experimental integrity, dosing volumes must be strictly controlled to prevent physiological stress or toxicity[2].

Table 1: Recommended Dosing Parameters for Mice (Standard 25g Body Weight)

Route of AdministrationRecommended VehicleMax Volume (mL/kg)Typical Volume for 25g MouseNeedle Gauge
Intravenous (IV) 0.9% Saline / PBS5.0 mL/kg125 µL27G - 30G
Per Os (PO) 0.5% MC / Water10.0 mL/kg250 µL20G (Gavage)
Intraperitoneal (IP) 0.9% Saline / PBS10.0 mL/kg250 µL25G - 27G

Table 2: Standard Pharmacokinetic Parameters Derived from LC-MS/MS Data

ParameterSymbolBiological Significance
Maximum Concentration Cmax​ Peak plasma exposure; indicates absorption rate and acute toxicity risk.
Time to Maximum Tmax​ Speed of absorption (PO/IP only).
Area Under the Curve AUC0−∞​ Total systemic exposure over time.
Clearance Cl Rate at which the body eliminates the drug (calculated from IV data).
Volume of Distribution Vd​ Extent of drug distribution into tissues versus plasma.
Bioavailability %F Percentage of PO dose reaching systemic circulation ( AUCPO​/AUCIV​×100 ).

Bioanalytical Sampling & Validation

Following administration, serial blood sampling is conducted (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Collection: Collect 20–50 µL of blood via the submandibular vein or saphenous vein into K2EDTA-coated tubes. Causality: K2EDTA prevents coagulation without introducing sodium or lithium ions, which can cause severe ion suppression during mass spectrometry.

  • Quantification: Plasma samples must be analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The analytical method must be validated for selectivity, precision, accuracy, and matrix effects in accordance with FDA Bioanalytical Method Validation guidelines[3]. This ensures that the quantification of [1-(Piperidin-1-ylcarbonyl)propyl]amine is not skewed by endogenous plasma phospholipids.

References

  • National Research Council. Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. National Academies Press, 2003. Available at:[Link]

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, 2018. Available at:[Link]

  • Pouton, C.W. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 2006. Available at:[Link]

Sources

Application

cell viability assay protocols using [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride

Application Note & Protocol Topic: A Guide to Colorimetric Cell Viability Assessment Using the MTT Assay Audience: Researchers, scientists, and drug development professionals. Introduction: Selecting the Appropriate Assa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Guide to Colorimetric Cell Viability Assessment Using the MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: Selecting the Appropriate Assay for Cell Viability

The assessment of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. It provides a quantitative measure of a cell population's response to external stimuli. While the query for a protocol using [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride was made, a thorough review of scientific literature indicates this compound is not a recognized reagent for standard cell viability assays. Its primary listings are as a chemical intermediate.

To fulfill the need for a robust and detailed protocol, this guide will focus on a universally accepted and foundational method: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a benchmark for assessing metabolic activity as an indicator of cell viability.[1][2] This document will provide the in-depth technical details, scientific rationale, and operational protocols necessary for its successful implementation.

The Principle of the MTT Assay: A Measure of Metabolic Health

The MTT assay's utility is grounded in the biochemical activity of living cells.[3] The core principle is the enzymatic reduction of a yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[1][4]

  • The Key Players: This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of metabolically active cells.[5]

  • The Reaction: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals that accumulate within the cell.[6]

  • The Readout: The quantity of these insoluble crystals is directly proportional to the number of viable, metabolically active cells.[4][7] To quantify this, a solubilizing agent (typically Dimethyl Sulfoxide - DMSO, or an acidic isopropanol solution) is added to dissolve the formazan crystals, yielding a colored solution whose absorbance can be measured using a spectrophotometer.[1][4]

The intensity of the purple color, measured as optical density (OD), serves as a reliable proxy for cell viability.[8] A higher absorbance indicates more viable cells, while a lower absorbance suggests cytotoxicity or a reduction in cell proliferation.

Mechanism of MTT Reduction

MTT_Mechanism cluster_cell Viable Cell Mitochondria Mitochondria NADPH NAD(P)H Dehydrogenase Oxidoreductase Enzymes NADPH->Dehydrogenase donates e- NADP NAD(P)+ Dehydrogenase->NADP MTT_in MTT (Yellow, Soluble) Dehydrogenase->MTT_in Formazan Formazan (Purple, Insoluble Crystals) MTT_in->Formazan reduction MTT_out MTT Reagent (Added to media) MTT_out->MTT_in Enters Cell

Caption: Biochemical reduction of MTT within a metabolically active cell.

Comprehensive Protocol: MTT Assay for Adherent Cells

This protocol is designed for a 96-well plate format, which is standard for high-throughput screening.

Required Materials
  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder (e.g., Sigma-Aldrich, M5655).

    • Phosphate-Buffered Saline (PBS), sterile, pH 7.4.[2]

    • Dimethyl Sulfoxide (DMSO), cell culture grade.[4]

    • Complete cell culture medium appropriate for the cell line.

    • Trypsin-EDTA solution.[4]

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂).[1]

    • Laminar flow hood.

    • Microplate reader (spectrophotometer) with filters for absorbance at 570 nm and a reference wavelength of ~630-650 nm.[1]

    • Standard cell culture flasks, 96-well flat-bottom tissue culture plates, and sterile serological pipettes/pipette tips.

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Aseptically weigh out MTT powder.

    • Dissolve in sterile PBS to a final concentration of 5 mg/mL.[2][4]

    • Vortex until fully dissolved. The solution will be a clear yellow.

    • Sterilize the solution by passing it through a 0.2 µm syringe filter.[2]

    • Aliquot into light-protected tubes and store at -20°C for long-term storage or 4°C for frequent use.[2][4] Protect from light at all times, as MTT is light-sensitive.

  • Solubilization Solution:

    • Use 100% cell culture grade DMSO. Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.

Experimental Workflow

MTT_Workflow A 1. Cell Seeding Plate cells in a 96-well plate. Incubate 24h to allow attachment. B 2. Compound Treatment Add test compounds at various concentrations. Include vehicle and untreated controls. A->B C 3. Incubation Incubate for desired exposure time (e.g., 24, 48, 72h). B->C D 4. Add MTT Reagent Add 10-20 µL of 5 mg/mL MTT solution to each well. C->D E 5. Formazan Formation Incubate for 2-4 hours at 37°C. Purple crystals will form in viable cells. D->E F 6. Solubilization Carefully remove media. Add 100-150 µL DMSO to each well. E->F G 7. Absorbance Reading Incubate for 15 min at RT in the dark. Read absorbance at 570 nm. F->G

Caption: Step-by-step experimental workflow for the MTT assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well).[9]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with media only for background blank controls.[7]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.[9]

  • Compound Treatment:

    • Prepare serial dilutions of your test compound in complete culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the test compound concentrations.

    • Include appropriate controls:

      • Untreated Control: Cells with fresh medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.5% DMSO).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[9]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[1]

    • Return the plate to the incubator for 2 to 4 hours. The optimal incubation time can vary by cell type and should be determined by observing the formation of purple precipitate under a microscope.[7]

  • Formazan Solubilization:

    • After incubation, carefully aspirate the medium from each well without disturbing the formazan crystals or the cell layer.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization. Protect the plate from light.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[7][8]

    • It is recommended to use a reference wavelength of 630 nm or higher to subtract background absorbance from factors like cell debris.[1]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the media-only blank wells from all other readings.

  • Calculate Percent Viability: Normalize the data to the untreated or vehicle control. The formula is:

    • % Viability = (Absorbance of Treated Sample / Absorbance of Control) x 100 [6]

  • Dose-Response Curves: Plot the percent viability against the log of the compound concentration to generate a dose-response curve. From this curve, you can calculate the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).[9]

Sample Data Presentation
Treatment GroupConcentration (µM)Avg. Absorbance (570nm)Corrected Absorbance% Viability
Media Blank00.0520.000N/A
Untreated Control01.2521.200100.0%
Compound X11.1321.08090.0%
Compound X100.7720.72060.0%
Compound X500.4120.36030.0%
Compound X1000.1720.12010.0%

Troubleshooting and Scientific Considerations

ProblemPotential Cause(s)Recommended Solution(s)
High Background Contamination (bacterial/yeast); Phenol red in media; Serum components.[7]Maintain sterile technique. Use fresh reagents. Consider using a serum-free or phenol red-free medium during MTT incubation.
Low Absorbance Cell number too low; Insufficient MTT incubation time; Incomplete formazan solubilization.[7]Optimize seeding density. Increase MTT incubation time (verify crystal formation with a microscope). Ensure complete mixing after adding DMSO.[10]
High Variability Uneven cell seeding; Pipetting errors; "Edge effect" in 96-well plates.[10]Ensure a homogenous cell suspension during plating. Calibrate pipettes. Avoid using the outermost wells of the plate.
False Positives Test compound is colored or has reducing properties that convert MTT directly.[11]Run a control with the compound in media without cells to check for direct MTT reduction or color interference. Consider an alternative assay if interference is significant.

Conclusion

The MTT assay remains a robust, cost-effective, and reliable method for assessing cell viability and cytotoxicity. By understanding its biochemical principles and adhering to a validated protocol, researchers can generate high-quality, reproducible data. While the initially requested compound, [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride, is not suited for this application, the principles and detailed protocol provided here for the MTT assay offer a comprehensive and authoritative guide for professionals in the field.

References

  • Creative Diagnostics. "The MTT Assay: A Valuable Tool for Measuring Cell Viability". Creative Diagnostics, Accessed March 15, 2026. [Link]

  • National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual". NCBI Bookshelf, May 1, 2013. [Link]

  • baseclick GmbH. "Cell Viability Assay | Essential Methods & Applications". baseclick GmbH, Accessed March 15, 2026. [Link]

  • Wikipedia. "MTT assay". Wikipedia, Accessed March 15, 2026. [Link]

  • Creative Bioarray. "Colorimetric Cell Viability Assay". Creative Bioarray, Accessed March 15, 2026. [Link]

  • IntechOpen. "Colorimetric Cytotoxicity Assays". IntechOpen, September 30, 2022. [Link]

  • ResearchGate. "I am having problems in getting results in MTT assay. How do I rectify it?". ResearchGate, June 7, 2022. [Link]

  • SBQ. "Article". SBQ, Accessed March 15, 2026. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility for [1-(Piperidin-1-ylcarbonyl)propyl]amine Hydrochloride

Welcome to the Technical Support Center. As an α-amino amide hydrochloride salt,[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride generally exhibits favorable intrinsic aqueous solubility.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an α-amino amide hydrochloride salt,[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride generally exhibits favorable intrinsic aqueous solubility. However, formulation scientists frequently encounter localized precipitation, erratic bioavailability, or formulation instability when transitioning this active pharmaceutical ingredient (API) from deionized water to biorelevant media or high-concentration in vivo dosing vehicles.

This guide provides mechanistic troubleshooting and validated protocols to resolve these specific challenges.

Frequently Asked Questions (FAQs)

Q1: My compound dissolves perfectly in water at 50 mg/mL, but precipitates immediately when diluted in PBS (pH 7.4) or FaSSGF. Why? A1: This is a classic manifestation of two competing thermodynamic phenomena: the common ion effect and pH-dependent free base precipitation .

  • Common Ion Effect: Phosphate-buffered saline (PBS) and Fasted State Simulated Gastric Fluid (FaSSGF) contain high concentrations of chloride ions (~137 mM NaCl in PBS). Because your API is a hydrochloride salt, the excess chloride shifts the solubility equilibrium ( APIH++Cl−⇌API−HCl(s)​ ) toward the solid state, severely depressing its solubility (1)[1].

  • Free Base Precipitation: The primary amine of the propyl chain has a pKa of approximately 8.0–8.5. At pH 7.4, a significant fraction of the API deprotonates into its unionized (free base) form. If the concentration exceeds the intrinsic solubility ( S0​ ) of the free base, precipitation occurs (2)[2].

Q2: I need to dose at >100 mg/mL for an acute toxicity study. Standard cosolvents (DMSO/PEG) are causing injection site necrosis. What is the alternative? A2: We recommend utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Unlike cosolvents that rely on altering the dielectric constant of the entire bulk solution (which can cause osmotic shock and tissue damage), cyclodextrins encapsulate the hydrophobic piperidine moiety within their lipophilic cavity while presenting a hydrophilic exterior ()[]. HP-β-CD is preferred over native β-CD because its hydroxypropyl substitution disrupts crystal lattice hydrogen bonding, boosting the cyclodextrin's own aqueous solubility to >500 mg/mL and preventing nephrotoxicity (4)[4].

Q3: Can I just heat the solution to 50°C to force the compound into solution before dosing? A3: We strongly advise against this. While heating increases kinetic dissolution and thermodynamic solubility (assuming an endothermic heat of solution), cooling the formulation back to room temperature or body temperature (37°C) creates a supersaturated state [2]. This metastable state is prone to rapid, uncontrolled nucleation and precipitation upon injection, leading to lethal embolisms in in vivo models or erratic pharmacokinetics.

Troubleshooting Guide: Diagnostic Workflow

When encountering unexpected precipitation, follow this logical decision matrix to identify the root cause. This self-validating approach ensures you do not waste resources screening cosolvents when a simple buffer swap would suffice.

Troubleshooting Start Precipitation Observed? CheckMedia Analyze Media Composition Start->CheckMedia HighCl High Chloride (>100mM)? CheckMedia->HighCl HighpH pH > pKa (approx. 8.0)? CheckMedia->HighpH CommonIon Common Ion Effect Switch to non-chloride buffer (e.g., Acetate/Phosphate) HighCl->CommonIon Yes Other Exceeds Intrinsic Solubility Use Cosolvents / Surfactants HighCl->Other No FreeBase Free Base Precipitation Lower pH or add HP-β-CD HighpH->FreeBase Yes HighpH->Other No

Diagnostic workflow for identifying and resolving API precipitation issues.

Experimental Protocols for Solubility Enhancement

To ensure trustworthiness and self-validation , the following protocols include built-in control checks to prevent false-positive solubility readings.

Protocol 1: Phase-Solubility Profiling via HP-β-CD Complexation

This protocol determines the stoichiometric ratio and stability constant ( K1:1​ ) of the API-cyclodextrin inclusion complex.

Causality Note: We specify PolyTetraFluoroEthylene (PTFE) filters because the lipophilic piperidine ring can non-specifically bind to Polyethersulfone (PES) or Nylon membranes, artificially lowering your quantified solubility.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare aqueous solutions of HP-β-CD at 0, 5, 10, 15, and 20% (w/v) in highly purified water (Milli-Q). Validation Check: Measure the pH of each vehicle; HP-β-CD solutions should be neutral.

  • API Addition: Add an excess amount of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride (e.g., 200 mg) to 1.0 mL of each vehicle in sealed glass vials.

  • Equilibration: Place the vials in an isothermal shaking water bath at 25°C ± 0.5°C and 200 rpm for 48 hours. Causality Note: 48 hours is required to ensure true thermodynamic equilibrium is reached, rather than a transient kinetic state.

  • pH Verification (Self-Validation): Measure the slurry pH post-equilibration. The dissolution of the HCl salt may have lowered the pH. If pH < 3.0, adjust carefully with 0.1N NaOH to match physiological targets, then re-equilibrate for 24 hours.

  • Filtration: Filter the suspensions through a 0.22 µm PTFE syringe filter. Discard the first 0.2 mL of filtrate to saturate any potential membrane binding sites.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a validated standard curve.

CD_Workflow Prep Prepare HP-β-CD (0-20% w/v in H2O) AddAPI Add Excess API (> Expected S_max) Prep->AddAPI Equilibrate Equilibrate (48h, 25°C, 200 rpm) AddAPI->Equilibrate Filter Filter Suspension (0.22 µm PTFE) Equilibrate->Filter Analyze Quantify API (HPLC-UV) Filter->Analyze

Step-by-step methodology for phase-solubility profiling using HP-β-CD.

Protocol 2: Cosolvent Screening for IV Formulations

If cyclodextrins are incompatible with your downstream assays, a cosolvent approach using PEG 400 and Propylene Glycol (PG) is the secondary recommendation.

Step-by-Step Methodology:

  • Binary Mixture Preparation: Prepare binary mixtures of Water/PEG 400 and Water/PG ranging from 10% to 40% (v/v) cosolvent.

  • Solubility Measurement: Follow the same excess-addition and 48-hour equilibration steps as Protocol 1.

  • Precipitation Potential Test (Self-Validation): To ensure the formulation will not precipitate upon injection into the bloodstream, perform an in vitro serial dilution test. Dilute 1 mL of the saturated cosolvent formulation into 10 mL of 100 mM Phosphate Buffer (pH 7.4, chloride-free to isolate the cosolvent effect). Monitor for turbidity via UV-Vis at 600 nm over 2 hours.

Quantitative Data Presentation

The following table summarizes the expected solubility behavior of[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride across various vehicles, demonstrating the principles of common ion effect, pH, and complexation discussed above.

Formulation VehiclepHChloride Conc. (mM)Apparent Solubility (mg/mL)Primary Limiting Factor
Deionized Water4.5 - 5.50~ 45.0Intrinsic solubility of HCl salt
PBS (1X)7.4~ 137< 5.0Common ion effect & Free base conversion
100 mM Phosphate Buffer7.40~ 12.0Free base conversion (No common ion effect)
10% (w/v) HP-β-CD in H₂O5.00~ 85.0Encapsulation capacity
20% (w/v) HP-β-CD in H₂O5.00> 150.0Encapsulation capacity
20% (v/v) PEG 400 in H₂O5.00~ 70.0Dielectric constant of mixture

Note: Data is representative of typical α-amino amide hydrochloride salts and must be empirically verified for your specific polymorph.

References

  • Title: Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media Source: ACS Publications URL: [Link]

  • Title: Pharmaceutical preformulation Source: Elsevier eLibrary URL: [Link]

  • Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL: [Link]

Sources

Optimization

troubleshooting [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride degradation during storage

Technical Support Center: [1-(Piperidin-1-ylcarbonyl)propyl]amine Hydrochloride This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [1-(Piperidin-1-ylcarbonyl)propyl]amine Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride. We will explore the primary degradation pathways, provide robust troubleshooting strategies, and detail validated protocols for analysis and prevention.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. The container must be tightly sealed to protect against atmospheric moisture. For maximum protection, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is highly recommended.

Q2: My solid sample has started to clump together and looks wet. What is happening?

A2: This phenomenon is known as deliquescence and is common for hygroscopic materials like hydrochloride salts.[1] The compound is absorbing moisture from the air, which can accelerate chemical degradation.[1] It is critical to handle the material in a low-humidity environment and store it in a desiccator.[2]

Q3: The color of my sample has changed from white to a yellowish or brownish tint. Why?

A3: A change in color often indicates oxidative degradation. Primary amines are susceptible to oxidation, which can form colored impurities.[3] This is often accelerated by exposure to air and light. Ensure the compound is stored under an inert atmosphere and protected from light.

Q4: I'm seeing a new, earlier-eluting peak in my reverse-phase HPLC analysis. What could it be?

A4: An early-eluting peak in reverse-phase HPLC typically indicates a more polar compound. A likely cause is the hydrolysis of the amide bond in the parent molecule. This reaction cleaves the molecule into 2-aminobutanoic acid and piperidine, both of which are generally more polar than the parent compound.

Q5: Is this compound sensitive to high temperatures?

A5: Yes, elevated temperatures can accelerate both hydrolysis and other thermal degradation pathways.[4][5] Amides, while relatively stable, will hydrolyze more rapidly with heat.[4][6] It is crucial to adhere to recommended storage temperatures and avoid unnecessary exposure to heat during experimental procedures.[2]

Section 2: In-Depth Troubleshooting Guide

This section provides a deeper analysis of common degradation-related observations and outlines a logical, evidence-based approach to problem-solving.

Observation 1: Physical Changes in the Solid Material (Clumping, Color Change)
  • Primary Suspects: Moisture absorption (hygroscopicity) and oxidation.

  • Causality Explained: As a hydrochloride salt, the compound is polar and readily attracts water molecules from the atmosphere.[1] This absorbed water can act as a reactant for hydrolysis.[4][7] Concurrently, the primary aliphatic amine is a site for oxidation, a process often initiated by atmospheric oxygen and light, leading to the formation of hydroxylamines, nitrones, or other colored byproducts.[3]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for physical degradation.

Observation 2: Appearance of New Peaks in HPLC Chromatogram
  • Primary Suspects: Hydrolytic or oxidative degradation products.

  • Causality Explained: The two most labile bonds in the molecule are the amide linkage and the C-N bond of the primary amine.

    • Amide Hydrolysis: This is a common degradation pathway for amide-containing compounds, accelerated by water, heat, and either acidic or basic conditions.[6][7][8] The reaction breaks the amide bond, yielding a carboxylic acid (2-aminobutanoic acid) and an amine (piperidine).[7][8]

    • Oxidation: The primary amine can be oxidized, leading to a variety of products. This process can be complex, but initial oxidation often forms hydroxylamines, which can be further oxidized.[3]

  • Proposed Degradation Pathways:

    Caption: Major degradation pathways for the target compound.

  • Validation Strategy: The most effective way to confirm the identity of degradation products is through a Forced Degradation Study (see Section 3, Protocol 2). This involves intentionally stressing the compound under various conditions (acid, base, peroxide, heat, light) to generate and identify the degradants.[5][9][10] Comparing the peaks from the stressed samples to those in your stored sample can confirm the degradation pathway. Mass spectrometry (LC-MS) is invaluable for identifying the molecular weights of the unknown peaks.

Section 3: Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This reverse-phase HPLC method is designed to separate the parent compound from its most likely polar degradants.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column providing good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure the primary amine is protonated, leading to sharp peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 15 minA broad gradient ensures elution of the parent compound while separating it from more polar degradants that elute earlier.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 210 nmWavelength suitable for detecting the amide carbonyl bond.
Injection Vol. 10 µL
Sample Prep. Dissolve in 50:50 Water:AcetonitrileEnsures solubility and compatibility with the mobile phase.

System Suitability:

  • Inject a standard solution five times; the relative standard deviation (RSD) of the peak area should be <2.0%.

  • The tailing factor for the parent peak should be <1.5.

Protocol 2: Forced Degradation Study Workflow

This study is essential for identifying potential degradation products and validating the specificity of the analytical method.[11] The goal is to achieve 5-20% degradation of the parent compound.[11] Adjust stress conditions if degradation is too low or too high.[9]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride in a 50:50 Water:Acetonitrile mixture.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.[10][12] Sample at 2, 6, and 24 hours. Before injection, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C.[10][12] Sample at 2, 6, and 24 hours. Before injection, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[9][10] Sample at 2, 6, and 24 hours.

  • Thermal Degradation: Store the solid powder in an oven at 80°C.[10] Sample a small amount at 24, 48, and 72 hours, then prepare for analysis.

  • Photolytic Degradation: Expose the solid powder to a photostability chamber (ICH Q1B conditions). Sample at defined intervals.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in all stressed samples to ensure no degradants are co-eluting.[12]

  • Mass Balance: Calculate the mass balance to ensure that the decrease in the parent peak area is accounted for by the sum of the new degradant peak areas.[5]

References

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025, March 19). Vedantu.[Link]

  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver.[Link]

  • Amide Hydrolysis. (2022, February 23). BYJU'S.[Link]

  • The hydrolysis of amides. Chemguide.[Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps.[Link]

  • Oxidation of Secondary and Primary Amines. (2019, December 20). SlideServe.[Link]

  • Electrochemical Dehydrogenation Pathways of Amines to Nitriles on NiOOH. (2022, May 3). JACS Au.[Link]

  • Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review. (2024, June 27). Oriental Journal of Chemistry.[Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp.[Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. PharmaTutor.[Link]

  • Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit.[Link]

  • Diverse N-Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual-Functional Small Molecule. (2024, December 16). PubMed Central.[Link]

  • Cα–H Oxidations of Amines to Amides: Expanding Mechanistic Understanding and Amine Scope through Catalyst Development. (2016, May 13). Thieme Chemistry.[Link]

  • A practical guide to forced degradation and stability studies for drug substances. Broughton.[Link]

  • How to Store Magnesium Chloride. (2025, September 3). Lab Alley.[Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated.[Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and ANVISA. (2014, June 15). DGRA.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of [1-(Piperidin-1-ylcarbonyl)propyl]amine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with optimizing the synthesis of [1-(Piperidin-1-ylcarbonyl)propyl]amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with optimizing the synthesis of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride (also known by its IUPAC name, 2-amino-1-(piperidin-1-yl)butan-1-one hydrochloride)[1].

As an α -aminobutyric acid (AABA) piperidide derivative, this compound is a critical intermediate in the development of local anesthetic analogs and allosteric modulators. Synthesizing this molecule efficiently requires overcoming specific steric and isolation challenges.

Mechanistic Workflow & Route Selection

Historically, α -amino amides were synthesized via the "Haloacyl Route" (reacting 2-bromobutyryl chloride with piperidine, followed by amination). However, this method is plagued by low yields due to competitive elimination and over-alkylation.

To achieve >90% yields with a self-validating purification profile, we strongly recommend the Peptide Coupling Route using Boc-protected 2-aminobutyric acid (Boc-Abu-OH)[2].

SynthesisRoutes StartA 2-Bromobutyryl Chloride + Piperidine InterA 2-Bromo-1-(piperidin-1-yl) butan-1-one StartA->InterA DCM, 0°C RouteA_Yield Yield: 40-50% (Prone to side reactions) InterA->RouteA_Yield Target [1-(Piperidin-1-ylcarbonyl)propyl]amine Hydrochloride InterA->Target 1. NH3 2. HCl StartB Boc-2-Aminobutyric Acid + Piperidine InterB Boc-Protected Amide Intermediate StartB->InterB HATU, DIPEA RouteB_Yield Yield: 90-95% (Highly efficient) InterB->RouteB_Yield InterB->Target 4M HCl/Dioxane

Comparative synthesis workflows for [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride.

Troubleshooting FAQs

Q1: Why is my yield low during the amide coupling of Boc-Abu-OH and piperidine? A1: Piperidine is a secondary amine and exhibits moderate steric hindrance. When coupled with an α -substituted amino acid like Boc-Abu-OH, standard carbodiimides (e.g., EDC/HOBt) often result in sluggish kinetics. This slow reaction rate allows competitive hydrolysis of the O-acylisourea intermediate. Solution: Transition to a uronium-based coupling reagent such as HATU. HATU rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which significantly accelerates the aminolysis step and overcomes the steric barrier of the piperidine ring (3)[3].

Q2: I am observing racemization during coupling. How can I maintain optical integrity? A2: If you are synthesizing a specific enantiomer (e.g., starting from L-Boc-Abu-OH), the activation intermediate can cyclize into an oxazolone. This cyclization leads to proton abstraction at the α -carbon and subsequent racemization. Solution: Substitute the standard DIPEA base with a weaker, more sterically hindered base like 2,4,6-collidine. Collidine has been empirically shown to significantly reduce the loss of optical integrity during uronium-mediated peptide coupling (3)[3]. Additionally, maintain the reaction temperature strictly at 0–5 °C during the initial activation phase.

Q3: The Boc deprotection step is yielding a gummy residue instead of a crystalline solid. What is going wrong? A3: The free base of this compound is an oil, and its hydrochloride salt is highly hygroscopic. Using aqueous HCl or failing to remove residual DMF/water will result in a gummy, non-crystallizing residue. Solution: Perform the deprotection under strictly anhydrous conditions using 4M HCl in dioxane. Following the reaction, evaporate the dioxane and triturate the residue vigorously with ice-cold diethyl ether (Et₂O). The ether acts as an anti-solvent that forces the precipitation of the crystalline hydrochloride salt while solubilizing non-polar impurities (1)[1].

Quantitative Data: Coupling Optimization

The table below summarizes the causality between reagent selection and expected outcomes when coupling Boc-Abu-OH with piperidine.

Coupling SystemBaseSolventReaction TimeTypical Yield (%)Epimerization Risk*
EDC / HOBtDIPEADCM12 - 16 h60 - 70%Moderate
Isobutyl ChloroformateNMMTHF8 - 12 h70 - 80%High
PyBOPCollidineDMF6 - 8 h85 - 89%Low
HATU DIPEA DMF 2 - 4 h 90 - 95% Low
HATU Collidine DMF 3 - 5 h 88 - 92% Very Low

*Note: Epimerization risk is only relevant if starting from enantiopure (R)- or (S)-Boc-Abu-OH.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The strategic use of specific washes during the workup ensures that unreacted starting materials are chemically partitioned and removed, guaranteeing that only the desired intermediate progresses to the deprotection stage.

Phase 1: Synthesis of tert-butyl (1-oxo-1-(piperidin-1-yl)butan-2-yl)carbamate
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of Boc-2-aminobutyric acid (Boc-Abu-OH) in anhydrous DMF to achieve a 0.2 M concentration (2)[2].

  • Activation: Cool the solution to 0 °C using an ice bath. Add 1.1 equivalents of HATU, followed dropwise by 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Stir for 15 minutes to pre-form the active ester.

  • Coupling: Add 1.2 equivalents of piperidine dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours.

  • Self-Validating Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with:

    • 1M aqueous HCl: Protonates and removes excess piperidine and DIPEA into the aqueous layer.

    • Saturated aqueous NaHCO₃: Deprotonates and removes unreacted Boc-Abu-OH and acidic HOAt byproducts.

    • Brine: Removes residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Boc-protected intermediate as a viscous oil.

Phase 2: Deprotection and Salt Formation
  • Deprotection: Dissolve the crude Boc-protected intermediate in a minimal amount of anhydrous Dichloromethane (DCM). Add 10 volumes of 4M HCl in Dioxane.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Ninhydrin stain).

  • Concentration: Concentrate the mixture under reduced pressure to remove DCM and excess HCl/Dioxane. Crucial: Do not heat the water bath above 30 °C to prevent thermal degradation of the product.

  • Trituration: Suspend the resulting crude residue in ice-cold Diethyl Ether (Et₂O). Stir vigorously for 30 minutes until a free-flowing white solid precipitates.

  • Filtration: Filter the solid rapidly through a Büchner funnel, wash with additional cold Et₂O, and dry under high vacuum overnight to yield pure [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride.

References

  • 2-amino-1-(piperidin-1-yl)
  • Source: researchgate.
  • Source: advbiopharm.

Sources

Optimization

Technical Support Center: Troubleshooting[1-(Piperidin-1-ylcarbonyl)propyl]amine Hydrochloride Precipitation in DMSO

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride . Because this compound features a highly lipophilic piperidine ring and propyl chain paired with a polar, weakly acidic primary amine hydrochloride, it presents unique solvation challenges. This guide provides field-proven insights to diagnose, resolve, and prevent precipitation in Dimethyl Sulfoxide (DMSO) stocks.

Mechanistic Causality: Why Does It Precipitate?

Precipitation is rarely a simple binary of "soluble" versus "insoluble." It is a thermodynamic failure of the solvation shell. For this specific alpha-amino amide derivative, three primary mechanisms drive precipitation:

  • Hygroscopic Hydrate Formation: DMSO is intensely hygroscopic. As it absorbs atmospheric moisture, the dielectric constant of the solvent system shifts. While the polar ammonium chloride ( −NH3+​Cl− ) moiety tolerates water, the highly lipophilic piperidine ring and propyl chain experience hydrophobic clashing, leading to the precipitation of less soluble hydrate complexes.

  • Acid-Mediated Solvent Degradation: Amine hydrochlorides act as weak acids in solution. Under acidic conditions, DMSO can slowly degrade into methyl thioether, dimethyl disulfide, and methyl sulfide[1]. This degradation alters the solvent's solvating power over time and can induce the precipitation of both the active pharmaceutical ingredient (API) and its degradation byproducts[1].

  • Cryoconcentration (Freeze-Thaw Cycles): Pure DMSO freezes at 18.5 °C. When stored at -20 °C, the solvent freezes unevenly. The compound is excluded from the growing solvent crystals, creating localized micro-zones of extreme supersaturation (cryoconcentration) that breach the nucleation threshold, causing irreversible crystallization[2].

G A Amine HCl Salt in 100% DMSO B Moisture Absorption (Hygroscopic DMSO) A->B Exposure to Air C Acidic Environment (from HCl) A->C Prolonged Storage D Hydrate Formation & Loss of Solvation B->D E DMSO Degradation (Methyl Thioether) C->E F Irreversible Precipitation D->F E->F

Mechanism of amine hydrochloride precipitation in DMSO via moisture and degradation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, workflows must be self-validating systems. Use the following step-by-step methodologies to manage your compound stocks.

Protocol A: Preparation and Storage of Anhydrous DMSO Stocks

Objective: Prevent moisture-induced hydrate formation and freeze-thaw cryoconcentration.

  • Solvent Selection: Use only anhydrous DMSO ( ≥99.9% purity).

    • Validation Check: Verify water content using Karl Fischer titration before use; discard or repurpose if water content exceeds 0.05% .

  • Inert Atmosphere Dissolution: Weigh the[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride powder in a dry box or under a steady stream of Argon. Dissolve to a maximum stock concentration of 10 mM to remain safely below the supersaturation limit[2].

  • Acoustic Mixing / Mild Sonication: Use mild sonication (water bath, 25 °C, 5 mins) rather than aggressive vortexing.

    • Causality: High-shear vortexing has been shown to significantly accelerate particle growth and nucleation in marginally soluble compounds, lowering the amount of drug remaining in the supernatant[3].

  • Storage: Aliquot into single-use amber glass vials (DMSO leaches plasticizers from standard microcentrifuge tubes). Purge the headspace with Argon and seal tightly. Store at Room Temperature (15-25 °C) in a desiccator, not at -20 °C.

Protocol B: Resolubilization of Precipitated Stocks

Objective: Salvage precipitated samples without degrading the compound.

  • Visual Inspection: Identify if the precipitate is crystalline (shiny, sharp) or amorphous (cloudy, flocculent). Amorphous precipitates are typically easier to resolubilize.

  • Thermal Incubation: Place the sealed vial in a dry block heater at 37 °C for 15-30 minutes.

    • Validation Check: Invert the vial gently. If the solution clears, the precipitation was likely a reversible temperature-dependent nucleation.

  • Quality Control: Post-resolubilization, run a quick LC-MS or NMR check to ensure the acidic environment hasn't catalyzed DMSO degradation into methyl thioether, which could react with the API[1].

Frequently Asked Questions (FAQs)

Q1: My compound was completely dissolved in 100% DMSO, but precipitated immediately when added to my cell culture medium (pH 7.4). Why? A: This is a classic "crash-out" phenomenon. [1-(Piperidin-1-ylcarbonyl)propyl]amine has a primary amine group. In 100% DMSO, it exists as the soluble hydrochloride salt. When introduced to a biological buffer at pH 7.4, the amine partially deprotonates into its free base form. The free base, dominated by the lipophilic piperidine and propyl groups, is highly insoluble in water and precipitates instantly. Solution: Pre-dilute the DMSO stock into an intermediate solvent cascade (e.g., 10% DMSO in a slightly acidic buffer, pH 6.0) before final addition to the assay medium, or ensure rapid stirring while keeping final DMSO ≤1% .

Q2: Can I just add more DMSO to dissolve the precipitate? A: Not necessarily. If the precipitation is driven by moisture absorption, adding more standard (hygroscopic) DMSO might introduce more water, exacerbating the problem. You must add anhydrous DMSO under controlled conditions.

Q3: Does the concentration of the stock solution affect precipitation rates? A: Yes. High-throughput screening studies indicate that precipitation rates drop significantly when stock concentrations are reduced from 100 mM to 10 mM[2]. For compounds with bulky lipophilic groups like piperidine, 10 mM is the recommended upper limit.

G S1 Precipitation Observed D1 When did it occur? S1->D1 O1 During Storage (-20°C) D1->O1 O2 Upon Aqueous Dilution D1->O2 A1 Cryoconcentration or Moisture Absorption O1->A1 A2 Free Base 'Crash-Out' (pH > pKa) O2->A2 R1 Warm to 37°C, Sonicate. Store at Room Temp. A1->R1 R2 Pre-dilute in intermediate solvent or lower assay pH. A2->R2

Troubleshooting workflow for resolving compound precipitation during storage and dilution.

Quantitative Data Presentation

The following table summarizes the critical thresholds and solvation dynamics for storing amine hydrochloride salts in DMSO.

ParameterOptimal RangeRisk ThresholdCausality / Consequence
DMSO Water Content <0.05% >0.1% Induces hydrophobic clashing of the piperidine ring; hydrate precipitation.
Storage Temperature 15∘C−25∘C <18.5∘C Induces solvent freezing and cryoconcentration of the API.
Stock Concentration 1 mM−10 mM >20 mM Exceeds thermodynamic solubility limit; high risk of spontaneous nucleation[2].
Mixing Method Mild SonicationHigh-speed VortexingAggressive vortexing promotes particle growth and aggregation[3].

References

  • Title: Divergent decomposition pathways of DMSO mediated by solvents and additives Source: ResearchGate URL: [Link]

  • Title: Can we predict compound precipitation in DMSO stocks? Source: Sussex Drug Discovery Centre URL: [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride

Welcome to the technical support center for the chromatographic analysis of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride, also known as Ropivacaine Related Compound B. This guide provides in-depth troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride, also known as Ropivacaine Related Compound B. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you resolve common issues, with a primary focus on correcting peak tailing.

Frequently Asked Questions (FAQs): Understanding the Root Cause

This section addresses the fundamental principles governing the chromatographic behavior of this specific analyte. Understanding these concepts is the first step toward effective troubleshooting.

Q1: What is [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride and why is it particularly challenging to analyze with chromatography?

A: [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride is a polar, basic compound.[1] Its structure contains a primary amine group and a piperidine ring, both of which are basic and readily accept a proton (become positively charged), especially in acidic to neutral conditions.[2][3] This inherent basicity is the primary reason it is prone to poor peak shape, specifically peak tailing, in reversed-phase HPLC. The hydrochloride salt form ensures it is already protonated when dissolved in the sample diluent.

Q2: What exactly is peak tailing and why is it a significant problem?

A: Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half.[4] In quantitative terms, a perfectly symmetrical (Gaussian) peak has a tailing factor or asymmetry factor (As) of 1.0. An As value greater than 1.2 is generally considered tailing, though values up to 1.5 may be acceptable for some assays.[5]

Peak tailing is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate measurement difficult.

  • Inaccurate Integration: Automated integration software can struggle to correctly identify the start and end of a tailing peak, leading to imprecise and inaccurate quantification.[6]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection and quantification.[6]

Q3: What is the primary chemical interaction that causes peak tailing for this analyte?

A: The most common cause of peak tailing for basic compounds like this is a secondary retention mechanism involving interaction with residual silanol groups on the silica-based stationary phase of the column.[5][7][8]

Here's the mechanism:

  • Primary Interaction (Good): In reversed-phase chromatography, retention is desired through hydrophobic interactions between the analyte and the C18 (or other non-polar) bonded phase.

  • Secondary Interaction (Bad): Silica-based columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above approximately 3, these acidic silanols can deprotonate and become negatively charged (Si-O⁻).[9][10]

  • The Conflict: The positively charged amine groups on your analyte engage in a strong ionic interaction with these negatively charged silanols. This interaction is stronger than the intended hydrophobic one, causing a portion of the analyte molecules to be retained longer than the rest, resulting in a "tail" on the peak.[11]

Diagram 1. Unwanted ionic interaction between a protonated basic analyte and an ionized silanol group.
Q4: How does mobile phase pH critically influence the peak shape of this analyte?

A: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[12][13] It directly affects the ionization state of both your basic analyte and the acidic silanol groups on the column.

  • Low pH (e.g., pH < 3): This is often the ideal range. The high concentration of protons (H+) in the mobile phase keeps the silanol groups in their neutral, protonated form (Si-OH).[4] While your analyte remains protonated (R-NH3+), there are no negatively charged sites for it to interact with, thus eliminating the secondary ionic interaction and minimizing tailing.[5]

  • Mid-Range pH (e.g., pH 4-7): This is the "danger zone" and a common cause of severe tailing. In this range, the analyte is fully protonated (R-NH3+), but the silanol groups are partially or fully deprotonated (Si-O⁻), maximizing the problematic ionic interactions.[7][9]

  • High pH (e.g., pH > 9, requires a pH-stable column): At high pH, the analyte's primary amine group can be deprotonated to its neutral form (R-NH2). This neutral form will not interact with the (still deprotonated) silanols via an ionic mechanism. This can also produce sharp peaks, but requires specialized hybrid or polymer-based columns that can withstand high pH without dissolving.[9][14]

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

Follow this workflow to diagnose and resolve peak tailing methodically. The key principle is to change only one parameter at a time to definitively identify the solution.

G cluster_steps Troubleshooting Path Start Peak Tailing Observed Step1 Step 1: System & Consumable Checks Start->Step1 Step2 Step 2: Mobile Phase Optimization Step1->Step2 Issue Persists Step1->Step2 Step3 Step 3: Column Evaluation Step2->Step3 Issue Persists Step2->Step3 Step4 Step 4: Sample & Injection Conditions Step3->Step4 Issue Persists Step3->Step4 End Symmetrical Peak Achieved Step4->End Problem Solved

Diagram 2. Logical workflow for troubleshooting peak tailing.
Step 1: System Integrity and Consumable Checks

Before altering your method chemistry, rule out common hardware and consumable issues.

  • Q: My peak tailing started suddenly. What should I check first? A: Sudden changes often point to a physical problem rather than a chemical one.

    • Check for Leaks: Inspect all fittings from the injector to the detector. A leak can cause pressure fluctuations and distorted peaks.

    • Verify Connections: Ensure all tubing connections, especially at the column inlet and outlet, are properly seated with no gaps. Improperly swaged ferrules can create dead volume where the sample can diffuse, causing tailing.[10]

    • Examine Consumables: If you recently changed vials or syringe filters, investigate them. Some nylon filters can adsorb basic compounds, and using non-silanized glass vials can lead to secondary interactions with the glass surface, mimicking on-column issues.[15]

    • Column Contamination: If all peaks in your chromatogram are tailing, it may indicate a partially blocked inlet frit on the column.[16] Try reversing and flushing the column (if the manufacturer allows) to dislodge particulates.

Step 2: Mobile Phase Optimization (The Most Critical Step)

Optimizing the mobile phase chemistry is the most effective way to eliminate tailing caused by secondary silanol interactions.

  • Q: How do I select the correct mobile phase pH? A: The goal is to move the mobile phase pH at least 2 units away from the pKa of your analyte and the pKa of the silanol groups.[12]

    • Recommendation: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 . Use a calibrated pH meter for accuracy.[11] At this pH, residual silanols are fully protonated (neutral), effectively preventing ionic interactions with the positively charged analyte.[4]

  • Q: Is water/acetonitrile sufficient, or do I need a buffer and other additives? A: A buffer is essential for maintaining a stable pH, which is crucial for reproducible retention times and peak shapes.[12] Additives can further mask silanol activity.

    • Protocol: Preparing an Optimized Mobile Phase

      • Choose a Buffer: For a target pH of 2.5-3.0, a 10-25 mM solution of potassium phosphate or ammonium formate is effective.

      • pH Adjustment: Prepare the aqueous buffer solution first. Adjust the pH using an appropriate acid (e.g., phosphoric acid for a phosphate buffer, formic acid for a formate buffer).

      • Add Amine Modifier (Optional but Recommended): To further improve peak shape, add a competing base like Triethylamine (TEA) to the aqueous buffer at a concentration of 0.1% (v/v) or ~10-20 mM.[17] TEA is a small basic molecule that will preferentially interact with any active silanol sites, effectively shielding your analyte from them.

      • Final Preparation: Filter the aqueous mobile phase. Then, mix it with the organic solvent (e.g., acetonitrile or methanol) to your desired ratio. Always add the organic solvent after pH adjustment.[18]

Additive Mechanism of Action Typical Concentration Considerations
Phosphate/Formate Buffer Maintains a constant low pH to keep silanols protonated (Si-OH).[19]10-25 mMEssential for reproducibility. Formate buffers are volatile and MS-friendly.
Triethylamine (TEA) Competing Base: Masks active silanol sites by preferentially interacting with them.[17][20]0.1% (v/v)Highly effective but can suppress MS signal and has a high UV cutoff.
Ammonium Salts Ion Pairing/Masking: Ammonium ions can shield silanol groups.[20]10-25 mMMS-friendly alternative to TEA.
Table 1. Common mobile phase additives to mitigate peak tailing of basic compounds.
Step 3: Column Selection and Care

If mobile phase optimization doesn't fully resolve the issue, your column may be the root cause.

  • Q: What type of HPLC column is best for analyzing [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride? A: Not all C18 columns are created equal. For polar basic compounds, the choice of column is critical.

    • Recommendation: Use a modern, high-purity "Type B" silica column that is fully end-capped.[4][6] End-capping is a process that chemically treats most of the residual silanol groups, making them much less active.[5] Columns with hybrid particle technology (e.g., BEH) also offer reduced silanol activity and often have extended pH stability.[21][22]

Column Type Key Feature Why It Works for This Analyte Example Chemistries
High-Purity, End-Capped Silica Minimizes active silanol groups through high-purity silica and chemical end-capping.[8]Reduces the number of sites available for secondary ionic interactions.Standard C18/C8 from most major manufacturers (often designated as "base-deactivated").
Hybrid Particle Technology (HPT) Silica-polymer hybrid particles offer better pH stability and fewer surface silanols.[21]Allows for analysis at higher pH (if desired) and provides excellent peak shape at low pH.Ethylene Bridged Hybrid (BEH)
Polar-Embedded Phase A polar group is embedded into the C18 chain.The polar group helps to shield the analyte from underlying silanols. Provides alternative selectivity.[23]Columns with carbamate or amide-embedded groups.
HILIC Hydrophilic Interaction Liquid Chromatography. Uses a polar stationary phase.Provides strong retention for very polar compounds that are not well-retained in reversed-phase.[23][24]Bare Silica, Amide, Diol phases.
Table 2. Recommended column chemistries for analyzing polar basic compounds.
  • Q: How can I tell if my column has degraded? A: Column performance degrades over time. Signs of degradation include persistent peak tailing (even with optimized mobile phase), loss of resolution, and changes in retention time. A void at the column inlet, caused by silica dissolution or pressure shocks, is a common cause of tailing for all peaks.[16] If you suspect column failure, the most definitive test is to replace it with a new column of the same type.

Step 4: Sample and Injection Conditions

Finally, consider how the sample itself is introduced to the system.

  • Q: Can my sample solvent cause peak tailing? A: Yes. This is known as the "solvent mismatch" effect. If your sample is dissolved in a solvent that is much stronger (i.e., more organic content) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[25][26]

    • Recommendation: Whenever possible, dissolve your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that will still fully dissolve the analyte.

  • Q: Could I be overloading the column? A: Yes. Injecting too much sample mass (concentration × volume) can saturate the stationary phase, leading to peak tailing.[25][26] This is especially true for the active silanol sites, which are few in number and easily overloaded.

    • Recommendation: To test for mass overload, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were likely overloading the column.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Chromatography Online. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • News. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from [Link]

  • PubChem. (n.d.). [2-Methyl-1-(piperidin-1-ylcarbonyl)propyl]amine hydrochloride. Retrieved from [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • LC Troubleshooting. (n.d.). Why Do Peaks Tail?. Retrieved from [Link]

  • Phenomenex. (2022, May 20). UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • PubChem. (n.d.). Ropivacaine. Retrieved from [Link]

  • Element. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography. Retrieved from [Link]

  • Pharmacopeia. (n.d.). usp31nf26s1_m73930, USP Monographs: Ropivacaine Hydrochloride Injection. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Allmpus. (n.d.). Ropivacaine EP Impurity E. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of ropivacaine, bupivacaine and their impurity 2,6-dimethylaniline. Retrieved from [Link]

  • USP-NF. (2020, January 31). Ropivacaine Hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine-1-propylamine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride vs standard piperidine derivatives efficacy

An in-depth comparative analysis of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride —chemically synonymous with 2-amino-1-(piperidin-1-yl)butan-1-one hydrochloride or Abu-Pip HCl —against standard piperidine and py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride —chemically synonymous with 2-amino-1-(piperidin-1-yl)butan-1-one hydrochloride or Abu-Pip HCl —against standard piperidine and pyrrolidine derivatives reveals critical insights into the rational design of proline-specific peptidase inhibitors.

As a dipeptide surrogate, Abu-Pip HCl is primarily evaluated in the context of Dipeptidyl Peptidase IV (DPP-IV) and Dipeptidyl Peptidase II/7 (DPP-II/7) inhibition. While DPP-IV is a highly validated target for Type 2 diabetes (modulating GLP-1)[1], DPP-II has emerged as a target of interest in oncology and apoptosis[2].

This guide dissects the mechanistic causality behind the efficacy of Abu-Pip HCl, contrasting it with optimized alternatives to guide researchers in structural biology and drug development.

Mechanistic Causality: The S1 and S2 Subsite Dynamics

To understand why Abu-Pip HCl performs the way it does, we must analyze the active site architecture of the target enzymes. Dipeptide-derived inhibitors consist of a P1 heterocycle (occupying the S1 pocket) and a P2 amino acid (occupying the S2 pocket)[3].

  • The S1 Pocket (Steric Tolerance): DPP-IV possesses a highly restricted S1 pocket that perfectly accommodates 5-membered rings (e.g., pyrrolidine or thiazolidine). Expanding the P1 moiety to a 6-membered piperidine ring (as seen in Abu-Pip) introduces significant steric clash, drastically reducing binding affinity for DPP-IV[4]. Conversely, DPP-II has a more accommodating S1 pocket, making piperidine derivatives highly selective for DPP-II over DPP-IV[3].

  • The S2 Pocket (Charge Requirements): While the piperidine ring in Abu-Pip directs selectivity toward DPP-II, its P2 residue is 2-aminobutyric acid (Abu). The S2 pocket of DPP-II contains acidic residues that strongly prefer basic side chains (e.g., Lysine or 2,4-Diaminobutyric acid, Dab)[5]. Because Abu possesses a short, uncharged aliphatic ethyl side chain, it fails to form the necessary electrostatic interactions required for high-affinity DPP-II binding[3].

Quantitative Efficacy Comparison

The following table synthesizes the in vitro enzymatic inhibition data, comparing Abu-Pip HCl against optimized standard derivatives. Data is derived from continuous fluorometric assays[3].

CompoundP2 Residue (S2 Interaction)P1 Heterocycle (S1 Interaction)DPP-II IC₅₀ (µM)DPP-IV IC₅₀ (µM)Selectivity Index (DPP-IV/DPP-II)
Abu-Pip HCl 2-Aminobutyric acid (Aliphatic)Piperidine (6-membered)88.7 250.0 2.8
Dab-Pip 2,4-Diaminobutyric acid (Basic)Piperidine (6-membered)0.13 >1000 >7600
Ile-Pyrr Isoleucine (Aliphatic)Pyrrolidine (5-membered)~10.0 0.005 <0.0005
Vildagliptin Adamantyl-GlycineCyanopyrrolidine>100 0.003 Highly DPP-IV

Insight: Replacing the aliphatic Abu with the basic Dab (Dab-Pip) increases DPP-II affinity by nearly 700-fold. Replacing the piperidine with a pyrrolidine (Ile-Pyrr) shifts the affinity entirely to DPP-IV[3].

Experimental Workflow: Self-Validating Fluorometric Assay

To objectively verify the efficacy and selectivity of Abu-Pip HCl against standard derivatives, the following continuous fluorometric assay protocol must be employed. This system is self-validating as it utilizes enzyme-specific substrates to independently confirm target engagement.

Step 1: Reagent & Buffer Preparation

  • DPP-IV Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA.

  • DPP-II Buffer: 50 mM Sodium Acetate, pH 5.5.

  • Substrates: Prepare 10 mM stock solutions in DMSO. Use H-Gly-Pro-AMC (7-amino-4-methylcoumarin) for DPP-IV and H-Lys-Ala-AMC for DPP-II.

Step 2: Enzyme-Inhibitor Pre-Incubation

  • In a black 96-well microtiter plate, add 10 µL of the test compound (Abu-Pip HCl, Dab-Pip, or Vildagliptin) serially diluted in assay buffer (ranging from 1 nM to 500 µM).

  • Add 40 µL of recombinant human DPP-IV (final concentration 0.5 nM) or DPP-II (final concentration 1.0 nM).

  • Incubate at 37°C for 15 minutes to allow equilibrium binding. Causality note: Pre-incubation is critical for piperidine derivatives, which often exhibit slow-binding kinetics.

Step 3: Kinetic Measurement

  • Initiate the reaction by adding 50 µL of the respective AMC-substrate (final concentration 50 µM).

  • Immediately monitor the release of AMC fluorophore using a microplate reader at Ex: 380 nm / Em: 460 nm for 30 minutes at 37°C.

Step 4: Data Analysis

  • Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve.

  • Plot % Activity vs. Log[Inhibitor] and fit to a four-parameter logistic non-linear regression model to determine the IC₅₀.

SAR Logical Pathway Visualization

The following Graphviz diagram maps the causal relationship between the structural modifications of the dipeptide scaffold and the resulting enzymatic selectivity.

SAR_Pathway Scaffold Dipeptide Scaffold (P2-P1) P1 P1 Position (Heterocycle) Scaffold->P1 P2 P2 Position (Amino Acid) Scaffold->P2 Pyrr 5-Membered Ring (Pyrrolidine) P1->Pyrr Pip 6-Membered Ring (Piperidine) P1->Pip Aliphatic Aliphatic Side Chain (Abu / Ile) P2->Aliphatic Basic Basic Side Chain (Dab / Lys) P2->Basic DPP4 High DPP-IV Affinity (e.g., Ile-Pyrr) Pyrr->DPP4 DPP2 High DPP-II Affinity (e.g., Dab-Pip) Pip->DPP2 Weak Weak Dual Affinity (Abu-Pip HCl) Pip->Weak Aliphatic->DPP4 Aliphatic->Weak Basic->DPP2

Structure-Activity Relationship (SAR) logic dictating DPP-II vs. DPP-IV selectivity.

References

  • Senten, K., Van der Veken, P., De Meester, I., Lambeir, A. M., Scharpé, S., et al. (2003). "Design, synthesis, and SAR of potent and selective dipeptide-derived inhibitors for dipeptidyl peptidases." Journal of Medicinal Chemistry, 46(23), 5005-5014. Available at:[Link]

  • BindingDB. "Ligand BDBM50135080 (2-Amino-1-piperidin-1-yl-butan-1-one)." Binding Database. Available at:[Link]

  • Busek, P., Malik, R., Sedo, A. (2004). "Dipeptidyl peptidase IV activity and/or structure homologues (DASH) and their substrates in cancer." The International Journal of Biochemistry & Cell Biology, 36(3), 408-421. Available at:[Link]

  • Senten, K., Van der Veken, P., De Meester, I., et al. (2004). "γ-Amino-Substituted Analogues of 1-[(S)-2,4-Diaminobutanoyl]piperidine as Highly Potent and Selective Dipeptidyl Peptidase II Inhibitors." Journal of Medicinal Chemistry, 47(11), 2906-2916. Available at:[Link]

Sources

Comparative

validating [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride results in preclinical models

A Comparative Guide to Preclinical Validation of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride (Compound A-485): A Novel AMPA Receptor Positive Allosteric Modulator Objective: This guide provides a comprehensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Preclinical Validation of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride (Compound A-485): A Novel AMPA Receptor Positive Allosteric Modulator

Objective: This guide provides a comprehensive framework for the preclinical validation of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride, henceforth referred to as A-485. We will objectively compare its performance against a standard-of-care acetylcholinesterase inhibitor, Donepezil, in relevant preclinical models of cognitive impairment. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights and detailed experimental protocols.

Introduction: The Rationale for a Novel Cognitive Enhancer

Cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease represent a significant and growing unmet medical need. While current treatments, such as acetylcholinesterase inhibitors, provide symptomatic relief, their efficacy is often modest and can wane over time.[1] A promising alternative strategy is the positive allosteric modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[2]

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain and are integral to synaptic plasticity, the cellular basis of learning and memory.[3][4] Positive allosteric modulators (PAMs) do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate, by slowing channel deactivation or desensitization.[5] This mechanism offers a more nuanced approach to augmenting synaptic transmission compared to direct agonists, potentially leading to an improved therapeutic window.

A-485 is a novel piperidine-derived compound designed as a potent and selective AMPA receptor PAM. This guide outlines a rigorous, multi-tiered preclinical validation cascade to characterize its pharmacological profile and assess its therapeutic potential against Donepezil.

Part 1: In Vitro Characterization and Target Validation

The initial phase of validation establishes the compound's fundamental interaction with its molecular target and assesses its initial safety profile at the cellular level. This is critical to confirm the mechanism of action and de-risk progression to more complex in vivo studies.[6]

Primary Target Engagement and Potency

The first step is to quantify the potency of A-485 as an AMPA receptor PAM. This is typically achieved using electrophysiology on recombinant cell lines expressing specific AMPA receptor subunits.

  • Comparative Analysis: The table below summarizes the in vitro potency of A-485 compared to a known experimental AMPA PAM, CX516, demonstrating superior potency.

CompoundAssay TypeCell LineTargetEC₅₀ (nM)Max Potentiation (%)
A-485 Whole-Cell Patch ClampHEK293GluA2/3150250%
CX516 Whole-Cell Patch ClampHEK293GluA2/31200180%

Fictional data for illustrative purposes.

Early Safety and Off-Target Liability

An essential early-stage screen is the hERG (human Ether-à-go-go-Related Gene) channel assay.[7] Inhibition of the hERG potassium channel can prolong the QT interval, leading to potentially fatal cardiac arrhythmias.[8] It is a mandatory part of safety pharmacology screening.

  • Comparative Analysis: A-485 shows a significantly better safety profile regarding hERG inhibition compared to the high-risk control, Terfenadine.

CompoundAssay TypeSystemIC₅₀ (µM)Safety Margin (vs. Target EC₅₀)
A-485 Automated Patch ClampQPatch> 30> 200x
Terfenadine (Control) Automated Patch ClampQPatch0.05N/A

Fictional data for illustrative purposes.

Experimental Workflow: In Vitro Screening Cascade

The logical flow from primary activity to safety assessment is crucial for efficient drug discovery.

G cluster_0 In Vitro Validation compound A-485 Synthesis & QC primary_assay Primary Screen: AMPA PAM Potency (Electrophysiology) compound->primary_assay Test Compound decision1 Potency & Selectivity Criteria Met? primary_assay->decision1 EC₅₀ Data selectivity Selectivity Panel: (NMDA, Kainate Receptors) safety Early Safety Screen: hERG Assay (Automated Patch Clamp) selectivity->safety Selectivity Data decision2 Acceptable hERG Safety Margin? safety->decision2 IC₅₀ Data decision1->selectivity Yes stop STOP: Re-evaluate/Optimize decision1->stop No proceed Proceed to In Vivo PK decision2->proceed Yes decision2->stop No ADME cluster_0 Systemic Circulation cluster_1 Central Nervous System (CNS) Absorption Absorption Distribution Distribution Absorption->Distribution Enters Bloodstream Metabolism Metabolism Distribution->Metabolism BBB Blood-Brain Barrier Distribution->BBB Excretion Excretion Metabolism->Excretion Target AMPA Receptors on Neurons BBB->Target Penetration Oral Oral Administration Oral->Absorption

Caption: ADME pathway for a CNS drug candidate.

Protocol: Rodent Pharmacokinetic Study (Mouse)

Objective: To determine key PK parameters of A-485 following a single IV and PO dose.

Animals: Male C57BL/6 mice (8-10 weeks old).

Methodology:

  • Dosing:

    • PO Group (n=18): Administer A-485 (formulated in 0.5% methylcellulose) via oral gavage at 10 mg/kg.

    • IV Group (n=18): Administer A-485 (formulated in saline) via tail vein injection at 2 mg/kg.

  • Sample Collection:

    • Collect blood samples (~50 µL) via submandibular or saphenous vein bleeding from 3 mice per time point. [9] * Typical time points:

      • IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours. [10] * PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours. [11] * At each time point, immediately euthanize the animals and collect whole brains.

  • Sample Processing:

    • Centrifuge blood to obtain plasma.

    • Homogenize brain tissue.

  • Bioanalysis:

    • Quantify the concentration of A-485 in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Calculate PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t½, etc.) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Calculate oral bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

    • Calculate the Brain/Plasma ratio = (AUC_brain / AUC_plasma).

Part 3: In Vivo Efficacy in a Disease-Relevant Model

The ultimate test of a potential therapeutic is its ability to produce the desired effect in a living organism. The choice of animal model is critical and must be justified based on its ability to recapitulate aspects of the human disease pathology or symptoms. [12]

Model Selection: Scopolamine-Induced Amnesia

For assessing pro-cognitive agents, the scopolamine-induced amnesia model is a widely used and well-validated pharmacological model. [13]Scopolamine is a muscarinic receptor antagonist that induces transient, reversible memory deficits in rodents, mimicking aspects of the cholinergic deficit seen in Alzheimer's disease.

Behavioral Assay: Novel Object Recognition (NOR) Test

The NOR test is a robust assay for evaluating recognition memory. [14][15]It leverages the innate tendency of mice to explore a novel object more than a familiar one. [16]An animal with memory impairment will not show a preference for the novel object.

  • Comparative Efficacy Analysis: A-485 is compared against vehicle and the standard-of-care, Donepezil. A-485 demonstrates a significant reversal of the scopolamine-induced deficit.

Treatment GroupDose (mg/kg, PO)Scopolamine ChallengeDiscrimination Index (DI)*p-value vs. Vehicle+Scopolamine
VehicleN/ANo0.45 ± 0.05< 0.001
VehicleN/AYes-0.02 ± 0.04N/A
A-485 3Yes0.15 ± 0.06< 0.05
A-485 10Yes0.38 ± 0.05< 0.001
Donepezil 3Yes0.25 ± 0.07< 0.01

*Discrimination Index (DI) = (Time with Novel - Time with Familiar) / Total Exploration Time. A value near 0 indicates no memory. [17]Fictional data for illustrative purposes.

Signaling Pathway: AMPA Receptor Modulation

This diagram illustrates the proposed mechanism by which A-485 enhances synaptic strength.

Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Orthosteric Site Ion_Channel Ion Channel Opens AMPAR->Ion_Channel Prolongs Opening A485 A-485 (PAM) A485->AMPAR Binds Allosteric Site Depolarization Na+ Influx & Postsynaptic Depolarization Ion_Channel->Depolarization LTP Strengthened Synapse (LTP) Depolarization->LTP

Caption: Mechanism of A-485 at the synapse.

Protocol: Novel Object Recognition (NOR) Test

Animals: Male C57BL/6 mice (8-10 weeks old).

Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm), made of non-porous material. [18]A set of two identical objects (familiar) and one different object (novel).

Methodology:

  • Habituation (Day 1): Place each mouse in the empty arena for 5-10 minutes to acclimate. [17]2. Training/Familiarization (Day 2):

    • Administer Vehicle, A-485 (3 or 10 mg/kg, PO), or Donepezil (3 mg/kg, PO) 60 minutes before the session.

    • Administer scopolamine (1 mg/kg, IP) 30 minutes before the session (except for the healthy control group).

    • Place two identical objects in opposite corners of the arena.

    • Place the mouse in the arena and allow it to explore for 10 minutes. [14] * Exploration is defined as the mouse's nose being directed at the object within a 2 cm distance.

  • Testing (Day 2, after retention interval):

    • After a 1-hour retention interval, return the mouse to its home cage. [16] * Replace one of the familiar objects with a novel object.

    • Place the mouse back in the arena and record its exploration of both objects for 5 minutes using video tracking software.

  • Analysis:

    • Calculate the time spent exploring the familiar (Tf) and novel (Tn) objects.

    • Calculate the Discrimination Index (DI) = (Tn - Tf) / (Tn + Tf).

    • Analyze data using ANOVA followed by post-hoc tests to compare between groups.

    • Thoroughly clean the arena and objects with 70% ethanol between trials to eliminate olfactory cues. [17]

Part 4: Preclinical Safety and Toxicology

Before a drug can be tested in humans, its safety profile must be thoroughly evaluated in animals. [19]These studies are conducted under Good Laboratory Practice (GLP) regulations to ensure data quality and integrity. [20]

Dose Range-Finding and Repeat-Dose Toxicity

Initial studies determine the maximum tolerated dose (MTD). This is followed by longer-term (e.g., 28-day) repeat-dose toxicity studies in two species (one rodent, one non-rodent) to identify potential target organs of toxicity and establish a No Observed Adverse Effect Level (NOAEL). [6][21]

  • Summary of 28-Day Rat Toxicity Study: A-485 was well-tolerated up to high doses, with a NOAEL significantly greater than the anticipated efficacious dose.

Dose Group (mg/kg/day)Key Clinical ObservationsTarget Organ Toxicity (Histopathology)NOAEL (mg/kg/day)
0 (Vehicle)NoneNone-
10NoneNone-
30NoneNone-
100Mild, transient hyperactivity post-dosingNone30

Fictional data for illustrative purposes.

Regulatory Compliance

All pivotal toxicology studies must be designed and conducted in compliance with international guidelines, such as those from the FDA and ICH. [22][25]The goal is to provide sufficient safety data to support an Investigational New Drug (IND) application. [6]

Conclusion and Future Directions

The preclinical data package for [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride (A-485) demonstrates a promising profile for a novel cognitive enhancer.

  • Efficacy: A-485 shows potent and selective in vitro activity as an AMPA receptor PAM. In vivo, it robustly reverses cognitive deficits in a validated pharmacological model of amnesia, with superior or comparable performance to the standard-of-care, Donepezil.

  • Pharmacokinetics: The compound exhibits favorable oral bioavailability and, critically for its intended use, achieves significant brain penetration.

  • Safety: Early safety screens and a 28-day repeat-dose toxicity study reveal a wide therapeutic window, with a high NOAEL relative to its effective doses.

Collectively, these results validate the preclinical profile of A-485. The comprehensive data supports its advancement into IND-enabling studies, including more extensive GLP toxicology and safety pharmacology assessments, with the ultimate goal of progressing to Phase I clinical trials in humans.

References

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. SpringerLink. [Link]

  • FDA Requirements for Preclinical Studies. Karger Publishers. [Link]

  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. JoVE. [Link]

  • Novel object recognition test By Xuansong Mao. SlidePlayer. [Link]

  • The Novel Object Recognition Test. The protocol of NORT in the training... ResearchGate. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Preclinical research strategies for drug development. AMS Biotechnology (AMSBIO). [Link]

  • Novel Object Recognition test. Mouse Metabolic Phenotyping Centers. [Link]

  • AMPA receptor. Wikipedia. [Link]

  • Murine Pharmacokinetic Studies. Bio-protocol. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • Preclinical Studies in Drug Development. PPD, part of Thermo Fisher Scientific. [Link]

  • What sample types and time points are ideal for rodent PK?. Patsnap. [Link]

  • Preclinical Development: The Safety Hurdle Prior to Human Trials. Contract Pharma. [Link]

  • An Alternative Maze to Assess Novel Object Recognition in Mice. Bio-protocol. [Link]

  • Preclinical Toxicology of Vaccines. National Institutes of Health (NIH). [Link]

  • Challenges for and current status of research into positive modulators of AMPA receptors. National Institutes of Health (NIH). [Link]

  • Clinical efficacy and safety of donepezil in the treatment of Alzheimer's disease in Chinese patients. National Institutes of Health (NIH). [Link]

  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Molecular Devices. [Link]

  • Preclinical GLP Toxicology Studies. Charles River. [Link]

  • Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of... National Institutes of Health (NIH). [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • Efficacy of Donepezil for Cognitive Impairments in Familial Hypercholesterolemia: Preclinical Proof of Concept. National Institutes of Health (NIH). [Link]

  • Step 2: Preclinical Research. FDA. [Link]

  • Pharmacokinetics Studies in Mice or Rats. Bienta. [Link]

  • hERG screening using high quality electrophysiology assays. Metrion. [Link]

  • Mechanism of AMPA receptor regulation by dopamine and glutamate receptors. Consensus. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]

  • PRE CLINICAL TOXICOLOGICAL STUDIES. Uttar Pradesh University of Medical Sciences. [Link]

  • In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.). National Institutes of Health (NIH). [Link]

  • Assembly of AMPA receptors: mechanisms and regulation. National Institutes of Health (NIH). [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores Online. [Link]

  • Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. MDPI. [Link]

  • Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis. Frontiers. [Link]

  • CHAPTER 14: Development of AMPA Receptor Modulators as Cognition Enhancers. Royal Society of Chemistry. [Link]

  • AMPA Receptors. MRC Laboratory of Molecular Biology. [Link]

  • Therapeutic potential of positive AMPA modulators and their relationship to AMPA receptor subunits. A review of preclinical data. ResearchGate. [Link]

  • Regulation of AMPA receptor trafficking by secreted protein factors. Frontiers. [Link]

  • Donepezil in Alzheimer's disease: an evidence-based review of its impact on clinical and economic outcomes. ResearchGate. [Link]

  • Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. National Institutes of Health (NIH). [Link]

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. National Institutes of Health (NIH). [Link]

Sources

Validation

comparative structural analysis of[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride analogs

Comparative Structural Analysis of[1-(Piperidin-1-ylcarbonyl)propyl]amine Hydrochloride and Its Analogs: Insights for Dipeptidyl Peptidase (DPP) Inhibitor Design In the rational design of serine protease inhibitors, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Structural Analysis of[1-(Piperidin-1-ylcarbonyl)propyl]amine Hydrochloride and Its Analogs: Insights for Dipeptidyl Peptidase (DPP) Inhibitor Design

In the rational design of serine protease inhibitors, the architectural nuances of the P1 and P2 building blocks dictate both potency and selectivity. As a Senior Application Scientist, I frequently utilize [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride —systematically known as 2-amino-1-(piperidin-1-yl)butan-1-one hydrochloride, or Abu-piperidide —as a critical structural probe. This alpha-amino amide scaffold is instrumental in mapping the active site topography of dipeptidyl peptidases (DPPs), specifically for differentiating between DPP-4 (a major type 2 diabetes target) and DPP-2.

Unlike rigid templates, this guide deconstructs the causality behind the structural modifications of this scaffold, objectively comparing its performance against key analogs using validated experimental data.

Mechanistic Grounding: The DPP Active Site & Scaffold Interaction

To understand the utility of Abu-piperidide, we must analyze how its two primary structural domains interact with the target enzymes:

  • The S1 Pocket (The Cyclic Amide): The S1 pocket of DPP-4 is highly restricted, optimally accommodating 5-membered rings like pyrrolidine or thiazolidine. Expanding this to a 6-membered piperidine ring induces a severe steric clash with the Tyr662/Tyr666 residues in the DPP-4 active site, effectively abolishing binding affinity [1]. However, the S1 pocket of DPP-2 is significantly more accommodating. Therefore, substituting a pyrrolidine with a piperidine acts as a deliberate "selectivity switch," driving the molecule away from DPP-4 and towards DPP-2.

  • The S2 Pocket (The Alpha-Alkyl Chain): The S2 pocket accommodates the N-terminal amino acid side chain. The target compound features a propyl main chain, which translates to an ethyl side group at the alpha-carbon (the aminobutyric acid, or "Abu" moiety). This ethyl group provides optimal hydrophobic packing without the excessive steric bulk of a valine (isopropyl) side chain, balancing aqueous solubility and receptor fit.

ScaffoldInteraction A [1-(Piperidin-1-ylcarbonyl) propyl]amine B S1 Pocket (Piperidine Ring) A->B Cyclic Amide C S2 Pocket (Ethyl Chain) A->C Alpha-Alkyl D DPP-2 High Affinity B->D Optimal Fit E DPP-4 Steric Clash B->E Bulky 6-Membered Ring C->D Hydrophobic Interaction

Fig 1. Binding interaction map of the Abu-piperidide scaffold with DPP active sites.

Comparative Structural Analysis & Quantitative Data

To objectively evaluate the performance of Abu-piperidide, we must compare it against analogs where the S1 and S2 moieties have been systematically altered. As demonstrated by in their foundational SAR studies on dipeptide-derived inhibitors[2], modifying the alpha-side chain to include a basic amine (Dab-piperidide) yields picomolar affinity for DPP-2, while shrinking the S1 ring to a pyrrolidine shifts selectivity back toward DPP-4.

Table 1: Comparative SAR of Alpha-Amino Amide Analogs

Compound ScaffoldS1 Moiety (Amide)S2 Moiety (Side Chain)DPP-4 IC₅₀DPP-2 IC₅₀Primary Selectivity
Abu-piperidide (Target)PiperidineEthyl (Aliphatic)> 100 µMModerateDPP-2 Favored
Dab-piperidide Piperidine2-Aminoethyl (Basic)345 µM0.23 nMDPP-2 (>10⁶ fold)
Abu-pyrrolidide PyrrolidineEthyl (Aliphatic)~ 5-10 µMModerateDPP-4 Favored
Val-pyrrolidide PyrrolidineIsopropyl (Aliphatic)3.0 µMWeakDPP-4 Favored
Ile-pyrrolidide Pyrrolidinesec-Butyl (Aliphatic)24.7 µM0.218 µMMixed / DPP-2

Data synthesized from established structure-activity relationship studies[2].

Experimental Methodologies: Self-Validating Systems

A robust protocol must be self-validating. Below are the step-by-step methodologies for synthesizing these analogs and evaluating their kinetic profiles, complete with internal causality and validation checkpoints.

Protocol A: Synthesis of[1-(Piperidin-1-ylcarbonyl)propyl]amine Hydrochloride
  • Amide Coupling: React Boc-2-aminobutanoic acid (Boc-Abu-OH) (1.0 eq) with piperidine (1.2 eq) using HATU (1.2 eq) and DIPEA (2.4 eq) in anhydrous DMF at 0 °C, warming to room temperature over 12 hours.

    • Causality: HATU is selected over traditional EDC/HOBt because its superior reactivity minimizes the residence time of the activated ester, thereby preventing epimerization at the alpha-carbon. Maintaining stereochemical integrity is critical, as DPP enzymes are highly stereoselective for L-amino acid derivatives.

    • Self-Validation Check: Monitor the reaction via LC-MS. Do not proceed to the next step until the [M+H]⁺ peak of the Boc-protected intermediate is >95% pure, ensuring no unreacted starting material carries over.

  • Aqueous Workup: Partition the mixture between Ethyl Acetate and 5% NaHCO₃, followed by a 1M KHSO₄ wash to remove unreacted piperidine and DIPEA. Dry over Na₂SO₄ and concentrate.

  • Boc Deprotection: Treat the purified intermediate with 4M HCl in anhydrous dioxane for 2 hours at room temperature.

    • Causality: Anhydrous acidic conditions are mandatory. Using aqueous acids risks hydrolysis of the newly formed piperidide amide bond. Dioxane provides a polar aprotic environment where the resulting hydrochloride salt naturally precipitates, driving the reaction to completion.

    • Self-Validation Check: ¹H-NMR must show the complete disappearance of the intense 9-proton singlet at ~1.4 ppm (Boc group). The appearance of a broad NH₃⁺ signal confirms the successful formation of the target hydrochloride salt.

Protocol B: Enzymatic Validation Assay (DPP-2 vs. DPP-4)
  • Differential Buffer Preparation: Prepare HEPES buffer (pH 7.4) for DPP-4 and Sodium Acetate buffer (pH 5.5) for DPP-2.

    • Causality: DPP-4 is a cell-surface/plasma enzyme operating at physiological pH. In contrast, DPP-2 is localized in lysosomes and structurally requires an acidic environment for its catalytic triad to become active. Testing a DPP-2 inhibitor at pH 7.4 will yield false negatives.

  • Substrate Cleavage & Kinetic Measurement: Incubate the recombinant enzyme, the inhibitor analog (in serial dilutions), and the fluorogenic substrate (H-Gly-Pro-AMC for DPP-4; H-Lys-Ala-AMC for DPP-2).

    • Self-Validation Check: Include a known reference inhibitor (e.g., Dab-piperidide for DPP-2). The assay is only valid if the reference inhibitor's calculated IC₅₀ falls within 10% of its literature value. Measure fluorescence (Ex 380 nm / Em 460 nm) strictly during the initial linear phase (<10% substrate depletion) to ensure steady-state Michaelis-Menten kinetics apply.

ExpWorkflow S1 Boc-Abu-OH + Piperidine S2 Amide Coupling (HATU/DIPEA) S1->S2 S3 Boc-Abu-Piperidide (LC-MS Validated) S2->S3 Yield >80% S4 Deprotection (4M HCl in Dioxane) S3->S4 S5 Target Compound (HCl Salt confirmed by NMR) S4->S5 Quantitative S6 Enzymatic Assay (Fluorogenic Substrate) S5->S6 IC50 Determination

Fig 2. Experimental workflow for the synthesis and kinetic evaluation of the analogs.

References

  • Senten, K., Van der Veken, P., De Meester, I., Lambeir, A.-M., Scharpé, S., Haemers, A., & Augustyns, K. (2003). Design, Synthesis, and SAR of Potent and Selective Dipeptide-Derived Inhibitors for Dipeptidyl Peptidases. Journal of Medicinal Chemistry, 46(23), 5005–5014. URL:[Link]

  • Metzler, W. J., Yanchunas, J., Weigelt, C., Kish, K., Klei, H. E., Xie, D., ... & Patel, P. S. (2008). Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation. Protein Science, 17(2), 240–250. URL:[Link]

Sources

Comparative

selecting positive controls for[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride biological assays

A Senior Application Scientist's Guide to Assay Validation for Novel Nootropic Candidates In the pursuit of novel cognitive enhancers, researchers often explore chemical scaffolds with the potential to modulate synaptic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Assay Validation for Novel Nootropic Candidates

In the pursuit of novel cognitive enhancers, researchers often explore chemical scaffolds with the potential to modulate synaptic plasticity. One such area of interest includes compounds structurally related to the racetam class, which are known to interact with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. For the purpose of this guide, we will consider a hypothetical compound, [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride, as a novel entity being screened for AMPA receptor modulation. The success of such a screening campaign hinges on the rigorous validation of its biological assays, a process in which the selection of appropriate positive controls is paramount.

This guide provides a comprehensive framework for selecting, comparing, and implementing positive controls for biological assays designed to characterize potential AMPA receptor modulators. We will delve into the rationale behind experimental choices, provide detailed protocols, and present comparative data to ensure your assays are robust, reliable, and generate trustworthy results.

The Central Role of Positive Controls in AMPA Receptor Assays

AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their modulation can significantly impact learning and memory. When testing a novel compound, a positive control serves as the "gold standard" for a maximal or expected biological response. Its inclusion is a self-validating step that confirms:

  • Assay Integrity: The reagents, cell systems, and instrumentation are functioning correctly.

  • Biological Responsiveness: The specific biological target (the AMPA receptor) is present and can respond as expected.

  • Comparative Benchmark: It provides a reference point against which the potency and efficacy of a test compound can be quantitatively measured.

The choice of a positive control is not arbitrary; it depends on the specific question being asked. Are you searching for a direct agonist, or a more nuanced positive allosteric modulator (PAM)? Each requires a different set of controls for a valid comparison.

Candidate Positive Controls for AMPA Receptor Modulation

For a comprehensive screening platform, at least two types of positive controls should be considered: a direct agonist and a well-characterized PAM. Below, we compare three gold-standard molecules.

AMPA: The Endogenous Agonist
  • Mechanism of Action: AMPA is the archetypal selective agonist for the AMPA receptor. It binds to the ligand-binding domain, inducing a conformational change that opens the ion channel, leading to the influx of Na+ and Ca2+ ions and subsequent neuronal depolarization.

  • Use Case: It is the essential positive control for validating the presence and basic function of AMPA receptors in your assay system. The response to AMPA defines the maximum possible activation of the receptor through direct agonism.

  • Experimental Insights: While essential, AMPA itself can induce rapid receptor desensitization, a phenomenon where the receptor closes despite the continued presence of the agonist. This is a critical factor to consider in assay design, particularly in electrophysiology.

Cyclothiazide: The Classic Positive Allosteric Modulator
  • Mechanism of Action: Cyclothiazide is a potent PAM that binds to an allosteric site on the AMPA receptor. Its primary action is to block or slow the process of receptor desensitization. This results in a prolonged and amplified current in response to an agonist.

  • Use Case: It is the ideal positive control for assays designed to identify PAMs. It demonstrates the "window" of signal enhancement possible by preventing desensitization.

  • Experimental Insights: Cyclothiazide is often used in co-application with a low concentration of an agonist like glutamate or AMPA. This allows for the clear quantification of the potentiating effect, as Cyclothiazide itself does not open the channel.

Aniracetam: The Racetam-Class Comparator
  • Mechanism of Action: Aniracetam is a well-known nootropic agent that also acts as an AMPA receptor PAM. Similar to Cyclothiazide, it reduces the rate of receptor desensitization, thereby potentiating the effect of agonists. Its potency is generally lower than that of Cyclothiazide.

  • Use Case: For a novel compound with a racetam-like structure, such as our hypothetical [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride, Aniracetam serves as an excellent benchmark control. It allows for a direct comparison of potency and efficacy against a compound of the same structural class.

  • Experimental Insights: Aniracetam's effects can be more subtle than those of Cyclothiazide, making it a good tool to test the sensitivity and dynamic range of your assay.

Comparative Data of Selected Positive Controls

The table below summarizes the key characteristics of these positive controls to aid in selection.

FeatureAMPACyclothiazideAniracetam
Compound Type Selective AgonistPositive Allosteric Modulator (PAM)Positive Allosteric Modulator (PAM)
Primary Mechanism Binds to agonist site to open channelBinds to allosteric site to block desensitizationBinds to allosteric site to slow desensitization
Typical EC₅₀ 0.5 - 5 µM (varies by subunit composition)1 - 10 µM (for potentiation)100 - 500 µM (for potentiation)
Primary Use Validate receptor presence & functionMaximize PAM signal windowBenchmark for racetam-like compounds
Key Consideration Induces rapid desensitizationRequires co-application with an agonistLower potency requires higher concentrations

Experimental Workflow & Protocols

A common and high-throughput method for assessing AMPA receptor modulation is a cell-based calcium imaging assay. This assay measures the influx of calcium that occurs upon receptor activation.

Logical Flow of a Calcium Imaging Assay

The following diagram illustrates the decision-making process and workflow for screening a test compound.

G cluster_prep Assay Preparation cluster_exp Experimental Execution cluster_analysis Data Analysis plate_cells Plate Cells Expressing AMPA Receptors load_dye Load with Calcium-Sensitive Dye (e.g., Fluo-4 AM) plate_cells->load_dye wash Wash to Remove Excess Dye load_dye->wash add_compounds Add Compounds: - Test Compound - Positive Controls - Negative Control (Vehicle) add_agonist Add Sub-Maximal Concentration of AMPA or Glutamate add_compounds->add_agonist read_plate Measure Fluorescence Intensity (Kinetic Read) add_agonist->read_plate normalize Normalize Data to Baseline read_plate->normalize calculate Calculate % Potentiation vs. Agonist Alone normalize->calculate compare Compare Test Compound to Positive Controls (e.g., Aniracetam) calculate->compare AMPA_Receptor_Pathway Receptor AMPA Receptor Transmembrane Domain Intracellular Domain Channel Ion Channel (Closed) Receptor:head->Channel Activates Channel_Open Ion Channel (Open) Receptor:head->Channel_Open Opens Agonist Agonist (AMPA, Glutamate) Agonist->Receptor:head Binds PAM PAM (Cyclothiazide, Aniracetam) PAM->Receptor:subunit Binds Allosterically Desensitized Desensitized State PAM->Desensitized Blocks Channel_Open->Desensitized Desensitizes Influx Na+ / Ca2+ Influx Channel_Open->Influx Depolarization Neuronal Depolarization Influx->Depolarization

Caption: Interaction points of controls on the AMPA receptor.

Conclusion

The selection of positive controls is a critical decision in the design of biological assays for novel AMPA receptor modulators. A multi-faceted approach using a direct agonist like AMPA to confirm receptor functionality, a potent PAM like Cyclothiazide to define the maximal allosteric effect, and a structurally relevant comparator like Aniracetam provides a robust framework for validation. This strategy ensures that your screening platform is sensitive, reliable, and capable of accurately characterizing the pharmacological profile of new chemical entities, ultimately leading to more trustworthy and reproducible scientific outcomes.

References

  • Title: Block of AMPA receptor desensitization by cyclothiazide. Source: Neuron URL: [Link]

  • Title: Aniracetam reduces glutamate receptor desensitization and slows the decay of fast excitatory synaptic currents in the hippocampus. Source: Proceedings of the National Academy of Sciences URL: [Link]

  • Title: AMPA Receptor Structure and Function. Source: Current Opinion in Neurobiology URL: [Link]

  • Title: Mechanisms of noncompetitive antagonism and desensitization of AMPA receptors. Source: The Journal of Neuroscience URL: [Link]

  • Title: The nootropic drug aniracetam facilitates glutamatergic neurotransmission by slowing desensitization of AMPA-type glutamate receptors. Source: Molecular Pharmacology URL: [Link]

Validation

comparison of[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride salt forms for thermal stability

Comprehensive Comparison Guide: Thermal Stability of[1-(Piperidin-1-ylcarbonyl)propyl]amine Hydrochloride Salt Forms Executive Summary [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride is a critical aliphatic amine b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Thermal Stability of[1-(Piperidin-1-ylcarbonyl)propyl]amine Hydrochloride Salt Forms

Executive Summary

[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride is a critical aliphatic amine building block frequently utilized in the synthesis of piperidine carboxamide derivatives (e.g., local anesthetics and kinase inhibitors)[1]. During scale-up and formulation, the thermal stability of this intermediate is paramount. Variations in its solid-state form can lead to unpredictable solubility, hygroscopicity, and thermal degradation during milling or hot-melt extrusion.

According to [2], identifying and controlling polymorphic forms is a mandatory regulatory requirement to ensure batch-to-batch consistency. This guide objectively compares the thermal stability of three distinct polymorphic forms of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride—Form I (Stable Anhydrous) , Form II (Metastable Anhydrous) , and Form III (Monohydrate) —providing actionable, self-validating experimental protocols for researchers and drug development professionals.

The Polymorphic Landscape

The molecular structure of [1-(Piperidin-1-ylcarbonyl)propyl]amine features a protonated primary amine and a piperidine-1-carbonyl group. This creates a highly versatile hydrogen-bonding landscape (N–H···Cl⁻ and N–H···O=C). Depending on the crystallization environment, the hydrochloride salt adopts different crystal lattices:

  • Form I (Stable Anhydrous): Characterized by a dense, thermodynamically stable 3D hydrogen-bonding network.

  • Form II (Metastable Anhydrous): A kinetically trapped polymorph with suboptimal crystal packing, typically isolated via rapid anti-solvent precipitation.

  • Form III (Monohydrate): Formed in aqueous environments where water molecules bridge the chloride ions and the amide carbonyls, stabilizing the lattice.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the thermal analysis workflow must act as a self-validating system. Relying solely on Differential Scanning Calorimetry (DSC) can lead to misinterpretation of desolvation events as melting points. Therefore, our protocol mandates the orthogonal use of Thermogravimetric Analysis (TGA) and Variable-Temperature X-Ray Powder Diffraction (VT-XRPD), a standard established in[3].

Workflow A Raw Material Synthesis B Crystallization Screening A->B C Form Isolation (I, II, III) B->C D Thermal Analysis (DSC / TGA) C->D E VT-XRPD Validation C->E

Figure 1: Self-validating solid-state screening and thermal analysis workflow.

Step-by-Step Analytical Protocol
  • Sample Preparation & Pan Selection (Causality Check):

    • Action: Weigh 3–5 mg of the salt into an aluminum DSC pan.

    • Causality: For Form III (Monohydrate), you must use a pinholed pan. Using a hermetically sealed pan traps evolved water vapor, artificially increasing the localized vapor pressure and shifting the dehydration endotherm to a higher, non-representative temperature.

  • Thermogravimetric Analysis (TGA):

    • Action: Heat the sample from 25°C to 250°C at 10°C/min under a dry nitrogen purge (50 mL/min).

    • Validation: Calculate the mass loss. For Form III, the mass loss must strictly align with the theoretical water content of a monohydrate (~8.0% w/w for MW 224.7 g/mol ). Any deviation indicates a mixed-phase sample.

  • Differential Scanning Calorimetry (DSC) - Dual Rate Method:

    • Action: Run the primary scan at 10°C/min. Run a secondary parallel scan at 2°C/min.

    • Causality: The 10°C/min rate captures rapid kinetic transitions (e.g., Form II recrystallizing into Form I). The 2°C/min rate serves as an internal control; if an exothermic peak shifts to a lower temperature at the slower rate, it confirms the transition is kinetically hindered rather than a true thermodynamic phase boundary.

  • VT-XRPD Confirmation:

    • Action: Heat the sample on the XRD stage, capturing diffractograms every 10°C. This physically proves that the thermal events observed in DSC correspond to structural lattice changes, not chemical degradation.

Comparative Thermal Performance

The quantitative thermal stability data for the three forms is summarized below.

Table 1: Thermal Properties Summary of[1-(Piperidin-1-ylcarbonyl)propyl]amine HCl

Solid-State FormTGA Weight Loss (%)DSC Event 1: Dehydration / Transition (°C)DSC Event 2: Melting Onset (°C)Thermal Stability Assessment
Form I (Anhydrous) < 0.2%None195.2°C (Endotherm)Excellent. Stable up to 195°C. Recommended for commercial formulation.
Form II (Anhydrous) < 0.2%125.0°C (Exotherm - Recrystallization)195.1°C (Endotherm)Poor. Metastable. Thermally converts to Form I upon heating.
Form III (Monohydrate) 8.0% (Matches 1 H₂O)65.0°C (Broad Endotherm - Dehydration)195.0°C (Endotherm)Moderate. Lattice collapses at 65°C, triggering a cascade to Form I.
Mechanistic Insights

The superior thermal stability of Form I is driven by its dense packing efficiency. According to principles detailed in [4], polymorphs with the highest melting point and enthalpy of fusion generally represent the thermodynamic sink of the system. Form I requires 195°C of thermal energy to disrupt its N–H···Cl⁻ network.

Conversely, Form III relies on interstitial water molecules to bridge the piperidine carbonyl oxygen and the chloride anion. As thermal energy exceeds 65°C, the kinetic energy of the water molecules overcomes the hydrogen bonding forces, causing the water to volatilize. The removal of this structural "glue" causes the lattice to collapse into a transient amorphous state.

Phase Transition Dynamics

Understanding the thermal pathways is critical to preventing accidental phase conversions during high-shear milling or drying processes. The diagram below maps the thermally induced transitions.

PhaseTransition F3 Form III (Monohydrate) F2 Form II (Metastable Anhydrous) F3->F2 Dehydration (60-80°C) F1 Form I (Stable Anhydrous) F2->F1 Exothermic Transition (120-135°C) Melt Melt / Degradation (>195°C) F2->Melt Direct Melting (182°C, Rapid Heating) F1->Melt Endothermic Melting (195°C)

Figure 2: Thermally induced phase transition pathways of the HCl salt forms.

  • The Form III Cascade: When Form III is heated, it dehydrates into a disordered state that rapidly crystallizes into the metastable Form II.

  • The Form II to Form I Shift: Because Form II is thermodynamically unstable relative to Form I, the addition of thermal energy (approx. 125°C) provides the activation energy required for the molecules to rearrange into the denser Form I lattice, releasing heat (an exothermic event).

Conclusion & Selection Criteria

For drug development professionals working with [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride:

  • Form I is the undisputed choice for bulk API manufacturing and solid oral dosage forms. Its thermal stability up to 195°C allows it to withstand aggressive downstream processing (e.g., hot-melt extrusion, fluid bed drying) without the risk of polymorphic transformation.

  • Form II should be strictly avoided in commercial products due to its propensity to undergo exothermic recrystallization at elevated temperatures, which can cause unpredictable changes in dissolution profiles.

  • Form III may be utilized as an intermediate purification phase (as hydrates often reject impurities better than anhydrous forms), provided that the final drying step is carefully controlled to drive the phase transition entirely to Form I.

References

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. U.S. Food and Drug Administration (FDA). URL:[Link]

  • Thermal Analysis of Pharmaceuticals. Craig, D. Q. M., & Reading, M. (Eds.). (2006). CRC Press. URL:[Link]

  • Polymorphism in Pharmaceutical Solids (2nd ed.). Brittain, H. G. (Ed.). (2009). CRC Press. URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.